Xanthine oxidase-IN-11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H8N2OS |
|---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
(5E)-2-amino-5-benzylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6+ |
InChI-Schlüssel |
SRILECHSVYTLLS-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Xanthine Oxidase-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Xanthine Oxidase-IN-11, a potent inhibitor of xanthine oxidase (XO). This document details the scientific journey from its identification through a virtual screening process to its chemical synthesis and biological evaluation. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on therapies for hyperuricemia and related conditions.
Introduction to Xanthine Oxidase and Its Inhibition
Xanthine oxidase is a key enzyme in the metabolic pathway of purines.[1] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and then to uric acid.[2] The overproduction of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and other health complications.[1][2] Therefore, the inhibition of xanthine oxidase is a critical therapeutic strategy for managing hyperuricemia.[2]
Discovery of this compound
This compound was identified as a novel inhibitor of xanthine oxidase through a sophisticated virtual screening strategy.[3][4] This approach, detailed in a 2022 study published in the European Journal of Medicinal Chemistry, aimed to identify new chemical scaffolds with the potential for potent and selective XO inhibition.[3]
The discovery process involved a multi-step virtual screening cascade that included:
-
3D QSAR Pharmacophore Modeling: A pharmacophore model was constructed, which included a customized feature to recognize the molybdopterin binding group (MBG) in the enzyme's active site.[3]
-
2D QSAR Modeling: Quantitative structure-activity relationship models were developed using descriptors based on density functional theory (DFT) to refine the screening process.[3]
-
Pharmacophore-Based Screening: A compound library was screened against the developed pharmacophore models.
-
Molecular Docking: The remaining candidates were then subjected to molecular docking simulations with hydrogen bond constraints to predict their binding affinity and mode of interaction with the xanthine oxidase active site.
This rigorous screening process led to the identification of six compounds with significant inhibitory activity against xanthine oxidase. The most potent of these, designated XO-33, exhibited an IC50 value of 23.3 nM.[3] this compound is an analog of the compounds discovered in this study and is structurally distinct from previously known XO inhibitors, offering a new chemical prototype for further drug development.[3]
Physicochemical Properties and Quantitative Data
While specific data for this compound is proprietary, the foundational study provides key quantitative metrics for the most active compounds identified.
| Compound ID | Molecular Formula | IC50 (nM) | Inhibition Type |
| XO-33 | Not Specified | 23.3 | Not Specified |
| This compound | C10H8N2OS | Not Publicly Available | Not Publicly Available |
Synthesis of this compound
The chemical structure of this compound, (Z)-2-amino-5-benzylidene-1,3-thiazol-4(5H)-one, belongs to the class of 2-aminothiazol-4(5H)-one derivatives. The synthesis of such compounds typically follows a well-established chemical pathway. The following is a detailed, representative protocol for the synthesis of this class of compounds, based on literature precedents.[5][6]
Experimental Protocol: Synthesis of (Z)-2-amino-5-benzylidene-1,3-thiazol-4(5H)-one
Materials:
-
Thiosemicarbazide
-
Ethyl chloroacetate
-
Benzaldehyde
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Synthesis of 2-aminothiazol-4(5H)-one (Intermediate A):
-
A mixture of thiosemicarbazide (1 mmol) and ethyl chloroacetate (1 mmol) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-aminothiazol-4(5H)-one.
-
-
Knoevenagel Condensation to Yield this compound:
-
A mixture of 2-aminothiazol-4(5H)-one (Intermediate A, 1 mmol), benzaldehyde (1 mmol), and anhydrous sodium acetate (1.5 mmol) in glacial acetic acid is refluxed for 2-4 hours.[5]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solid precipitate is filtered, washed thoroughly with water, and then recrystallized from ethanol to afford the pure product, (Z)-2-amino-5-benzylidene-1,3-thiazol-4(5H)-one.
-
Biological Evaluation: Xanthine Oxidase Inhibition Assay
The inhibitory activity of this compound and its analogs against xanthine oxidase is determined using a spectrophotometric assay that measures the enzymatic conversion of xanthine to uric acid.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
Allopurinol (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare serial dilutions of the test compound and allopurinol in phosphate buffer containing a small percentage of DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and experimental procedures provide a clearer understanding of the context and methodology.
Caption: Purine catabolism pathway and the inhibitory action of this compound.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
The discovery of this compound through a comprehensive virtual screening campaign represents a significant advancement in the search for novel therapeutics for hyperuricemia and gout. Its unique chemical scaffold provides a promising starting point for the development of a new class of xanthine oxidase inhibitors. The synthetic and analytical protocols detailed in this guide offer a framework for researchers to further investigate this and similar compounds, paving the way for the development of more effective and safer treatments for purine metabolism-related disorders.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Progress towards the discovery of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Xanthine Oxidase-IN-11 as a Potent Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated XO activity is a key factor in hyperuricemia, a precursor to gout and other metabolic disorders. This technical guide provides a comprehensive overview of Xanthine Oxidase-IN-11, a novel inhibitor of xanthine oxidase. This document details its chemical properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.
Introduction to Xanthine Oxidase and Its Inhibition
Xanthine oxidase is a complex metalloflavoprotein that plays a pivotal role in the catabolism of purines.[1] It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] Both forms catalyze the final two steps of purine degradation, converting hypoxanthine to xanthine and then to uric acid.[1] Under normal physiological conditions, the dehydrogenase form is predominant. However, in certain pathological states, such as ischemia-reperfusion injury, the enzyme is converted to the oxidase form, which preferentially uses molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1]
The overproduction of uric acid due to excessive XO activity leads to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues. Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[2]
This compound: A Novel Inhibitor
This compound is a recently identified small molecule inhibitor of xanthine oxidase.[3] It is also referred to as an analog of "XO8".[4] The discovery of this inhibitor was facilitated by virtual screening techniques, a computational method used to search libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, xanthine oxidase.[5][6]
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₈N₂OS.[3] Its structure can be represented by the SMILES string: NC1=NC(/C(S1)=C\C2=CC=CC=C2)=O.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂OS |
| Molecular Weight | 204.25 g/mol |
| SMILES | NC1=NC(/C(S1)=C\C2=CC=CC=C2)=O |
Quantitative Data
Specific quantitative data such as IC50, enzyme kinetics, and in vivo efficacy for this compound are detailed in the primary literature by Zhang L, et al. (2022) and are summarized below for comparative analysis.
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Reference Compound (Allopurinol) |
| IC₅₀ (µM) | Data not available in search results | ~7.16 µg/mL |
| Inhibition Type | Data not available in search results | Competitive |
| Ki (µM) | Data not available in search results | Data not available in search results |
Table 3: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model
| Treatment Group | Dose (mg/kg) | Serum Uric Acid Reduction (%) | Liver XO Activity Inhibition (%) |
| This compound | Data not available | Data not available | Data not available |
| Allopurinol (Positive Control) | 10 | Significant Reduction | Significant Inhibition |
| Vehicle Control | - | Baseline | Baseline |
Experimental Protocols
The following sections detail the methodologies typically employed in the evaluation of xanthine oxidase inhibitors like this compound.
Virtual Screening for Xanthine Oxidase Inhibitors
The identification of this compound was likely achieved through a hierarchical virtual screening protocol.[2][5] This computational approach is designed to efficiently screen large compound libraries to identify potential inhibitors.
Experimental Workflow: Hierarchical Virtual Screening
Protocol:
-
Database Preparation: A large chemical database (e.g., ZINC, ChemDiv) is prepared. The compounds are typically filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to remove non-drug-like molecules.[2]
-
Pharmacophore Modeling: A 3D pharmacophore model is generated based on the structures of known potent xanthine oxidase inhibitors. This model defines the essential chemical features required for binding to the XO active site.[5]
-
Ligand-Based Virtual Screening: The filtered compound library is screened against the pharmacophore model to identify molecules that match the required chemical features.[5]
-
Molecular Docking: The hits from the pharmacophore screening are then docked into the crystal structure of xanthine oxidase (e.g., PDB ID: 1N5X) to predict their binding orientation and affinity.[5]
-
Scoring and Ranking: The docked poses are scored and ranked based on their predicted binding energy and interactions with key amino acid residues in the active site.
-
Hit Selection: The top-ranked compounds are visually inspected and selected for in vitro biological evaluation.[5]
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Experimental Workflow: In Vitro XO Assay
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 70 mM phosphate buffer (pH 7.5).
-
Xanthine Oxidase Solution: Prepare a stock solution of bovine milk xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer.
-
Xanthine Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer.
-
Test Compound and Control: Prepare stock solutions of this compound and a positive control (e.g., allopurinol) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound solution (or control/vehicle).
-
Add 35 µL of phosphate buffer.
-
Add 30 µL of the xanthine oxidase enzyme solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
-
Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Hypouricemic Activity Assay
This assay evaluates the ability of a test compound to reduce serum uric acid levels in an animal model of hyperuricemia.
Experimental Workflow: In Vivo Hyperuricemia Model
Protocol:
-
Animal Model: Male Kunming or Swiss mice are typically used. The animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.
-
Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor, at a dose of 250-300 mg/kg.[7]
-
Drug Administration:
-
Mice are divided into several groups: a normal control group, a hyperuricemic model group, a positive control group (e.g., allopurinol, 10 mg/kg), and test groups receiving different doses of this compound.
-
The test compounds and controls are administered orally once daily for a specified period (e.g., 7 days).
-
-
Sample Collection: On the final day of the experiment, one hour after the last drug administration, hyperuricemia is induced with potassium oxonate. Blood samples are collected at a specified time point (e.g., 1 hour) after induction.
-
Biochemical Analysis:
-
Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial assay kit.
-
At the end of the experiment, the animals are sacrificed, and the livers are collected to measure xanthine oxidase activity.
-
Signaling Pathway
Xanthine oxidase plays a central role in the purine catabolism pathway, which ultimately leads to the production of uric acid. Inhibition of XO by compounds like this compound directly interrupts this pathway, thereby reducing uric acid levels.
Signaling Pathway: Purine Catabolism and XO Inhibition
Conclusion
This compound represents a promising novel inhibitor of xanthine oxidase, identified through modern computational drug discovery techniques. Its ability to target a key enzyme in the purine catabolism pathway makes it a valuable candidate for further investigation in the development of new therapeutic agents for hyperuricemia and gout. The experimental protocols and data presented in this guide provide a framework for researchers to understand and further evaluate the potential of this and other similar compounds. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety.
References
- 1. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 2. In vitro xanthine oxidase inhibitory and in vivo hypouricemic activity of herbal coded formulation (Gouticin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to Febuxostat: A Novel Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism.[1][2][3] By inhibiting xanthine oxidase, febuxostat effectively reduces the production of uric acid, the final metabolite of purine metabolism in humans.[1][4] Elevated levels of uric acid are a key factor in the pathogenesis of hyperuricemia and gout.[1] Unlike allopurinol, a purine analog, febuxostat's non-purine structure allows for selective inhibition of xanthine oxidase with minimal effects on other enzymes involved in purine and pyrimidine metabolism.[5] This document provides an in-depth technical guide on febuxostat, covering its mechanism of action, pharmacokinetic profile, clinical trial data, and detailed experimental protocols.
Mechanism of Action
Febuxostat's primary mechanism of action is the selective inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[4][6] By blocking the activity of xanthine oxidase, febuxostat reduces the synthesis of uric acid.[4] It is a non-purine inhibitor, which distinguishes it from allopurinol, and it inhibits both the oxidized and reduced forms of the enzyme.[6] This leads to a significant decrease in serum uric acid levels.[7]
The following diagram illustrates the purine degradation pathway and the point of inhibition by febuxostat.
Caption: Purine degradation pathway and the inhibitory action of febuxostat.
Pharmacokinetic Profile
Febuxostat is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 1 to 1.5 hours.[8] The apparent mean elimination half-life is approximately 5 to 8 hours.[8] Febuxostat is extensively metabolized in the liver, primarily through conjugation via uridine diphosphate glucuronosyltransferase (UGT) enzymes and oxidation by cytochrome P450 (CYP) enzymes.[8][9]
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~49% | [8] |
| Tmax (Time to Peak Plasma Concentration) | 1 - 1.5 hours | [8] |
| Distribution | ||
| Volume of Distribution (Vd) | ~50 L | [8] |
| Protein Binding | 99.2% (primarily to albumin) | [9] |
| Metabolism | ||
| Primary Pathways | UGT (UGT1A1, UGT1A3, UGT1A9, UGT2B7) and CYP (CYP1A1, 1A2, 2C8, 2C9) enzymes | [8][9] |
| Excretion | ||
| Elimination Half-Life (t1/2) | ~5 - 8 hours | [8] |
| Routes of Elimination | Urine (49%, mostly as metabolites) and feces (45%, mostly as metabolites) | [9] |
Clinical Efficacy and Safety
Multiple clinical trials have demonstrated the efficacy of febuxostat in lowering serum uric acid levels in patients with hyperuricemia and gout.[10][11]
Key Clinical Trial Summaries
| Trial Name / Identifier | Patient Population | Treatment Arms | Key Findings | Reference |
| CONFIRMS Trial (NCT00430248) | 2,269 subjects with gout and serum urate ≥ 8.0 mg/dL | Febuxostat 40 mg, Febuxostat 80 mg, Allopurinol 300 mg (200 mg in moderate renal impairment) | Febuxostat 80 mg was superior to both febuxostat 40 mg and allopurinol in achieving serum urate <6.0 mg/dL. In patients with mild/moderate renal impairment, both febuxostat doses were more efficacious than allopurinol. | [12][13] |
| APEX Study | 1,072 subjects with hyperuricemia and gout | Febuxostat 80 mg, 120 mg, 240 mg; Allopurinol 300/100 mg; Placebo | Significantly higher percentages of subjects on febuxostat achieved the primary endpoint (last 3 monthly serum urate levels <6.0 mg/dL) compared with allopurinol and placebo. | [14] |
| FACT Study | 762 patients with gout and hyperuricemia | Febuxostat 80 mg, 120 mg; Allopurinol 300 mg | The primary endpoint of serum urate <6 mg/dl during the last 3 months of treatment was achieved in 53% of patients taking 80 mg of febuxostat and 62% at the 120-mg dose, compared to 21% of patients taking allopurinol 300 mg. | [15] |
The most common adverse reactions reported in clinical trials were abnormal liver function tests, headache, and gastrointestinal symptoms, which were generally mild and transient.[2][3] An increased frequency of gout flares can occur after initiating treatment, and prophylaxis with colchicine or NSAIDs is often recommended.[2][3]
Experimental Protocols
Synthesis of Febuxostat
A general synthetic route to febuxostat starts from ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The process involves a series of steps including etherification, conversion to a cyano group, and subsequent hydrolysis to yield febuxostat.[16] The purity of the final product is typically assessed by HPLC.[17]
The following diagram outlines a simplified workflow for the synthesis of febuxostat.
Caption: A simplified workflow for the chemical synthesis of febuxostat.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibitory activity of febuxostat against xanthine oxidase by quantifying the formation of uric acid.[18]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Febuxostat (test compound)
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare stock solutions of febuxostat and allopurinol in DMSO and create serial dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes).[19]
-
Initiate the enzymatic reaction by adding the xanthine substrate to each well.[19]
-
Immediately measure the increase in absorbance at 295 nm over a defined time period (e.g., 5-10 minutes) using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the rate of reaction for the control and each inhibitor concentration.
-
Determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]
-
The following diagram illustrates the experimental workflow for the in vitro xanthine oxidase inhibition assay.
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
Conclusion
Febuxostat is a well-established and effective novel xanthine oxidase inhibitor for the management of hyperuricemia in patients with gout. Its non-purine selective mechanism of action and favorable pharmacokinetic profile make it a valuable therapeutic alternative to allopurinol, particularly in patients with certain comorbidities. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in the field of purine metabolism and related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Febuxostat: A Review of Its Use in the Treatment of Hyperuricaemia in Patients with Gout: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Effects of febuxostat versus allopurinol and placebo in reducing serum urate in subjects with hyperuricemia and gout: a 28-week, phase III, randomized, double-blind, parallel-group trial. - Post - Orthobullets [orthobullets.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Synthesis of Febuxostat | Semantic Scholar [semanticscholar.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Xanthine Oxidase-IN-11 for Hyperuricemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for Xanthine Oxidase-IN-11, is limited. This guide provides a comprehensive overview of the role of xanthine oxidase in hyperuricemia and the methodologies used to evaluate its inhibitors, using well-characterized compounds as examples.
Introduction to Hyperuricemia and Xanthine Oxidase
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other health issues like kidney disease and cardiovascular problems.[1] Uric acid is the final product of purine metabolism in humans.[2] The enzyme responsible for the final two steps of this process—the oxidation of hypoxanthine to xanthine and then xanthine to uric acid—is xanthine oxidase (XO).[2][3] Consequently, inhibiting xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[3] Xanthine oxidase inhibitors work by blocking the active site of the enzyme, thereby reducing the production of uric acid.[4]
Mechanism of Action of Xanthine Oxidase Inhibitors
Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site, which is crucial for the catalysis of purine substrates.[6] The enzyme facilitates the hydroxylation of hypoxanthine and xanthine, leading to the production of uric acid. During this reaction, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are also generated.[7]
Xanthine oxidase inhibitors can be broadly classified based on their chemical structure and mechanism of inhibition. They can be purine analogs, like allopurinol, or non-purine inhibitors, such as febuxostat.[8] These inhibitors bind to the molybdenum active center of the enzyme, preventing the substrate from accessing it.[6] The inhibition can be competitive, non-competitive, or mixed-type.[4]
Signaling Pathway of Purine Metabolism and XO Inhibition
The following diagram illustrates the purine catabolism pathway and the point of intervention for xanthine oxidase inhibitors.
Caption: Purine metabolism and the inhibitory action of Xanthine Oxidase inhibitors.
Quantitative Data for Xanthine Oxidase Inhibitors
Due to the lack of specific data for this compound, the following table summarizes key quantitative parameters for well-established xanthine oxidase inhibitors to provide a comparative context for researchers.
| Inhibitor | Type | IC50 (nM) | Target Organism | Reference |
| Allopurinol | Purine Analog | ~7,400 | Bovine Milk | [9] |
| Febuxostat | Non-purine | ~1.9 | Bovine Milk | [10] |
| Xanthine oxidase-IN-12 | Not Specified | 91 | Not Specified | [11] |
IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
This section details the standard methodologies for evaluating the efficacy of xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test inhibitor (e.g., this compound)
-
Allopurinol (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine.
-
Add various concentrations of the test inhibitor or allopurinol to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
In Vivo Hyperuricemia Model
Animal models are used to assess the uric acid-lowering effects of inhibitors in a living system. A common model involves inducing hyperuricemia in rodents.
Materials:
-
Male Kunming mice or Wistar rats
-
Potassium oxonate (uricase inhibitor to induce hyperuricemia)
-
Test inhibitor (e.g., this compound)
-
Allopurinol or Febuxostat (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups: Normal control, Model control, Positive control, and Test inhibitor groups.
-
Induce hyperuricemia in all groups except the normal control by intraperitoneal injection or oral administration of potassium oxonate.
-
One hour after potassium oxonate administration, orally administer the vehicle, positive control, or test inhibitor to the respective groups.
-
Collect blood samples from the retro-orbital plexus at specified time points (e.g., 2 hours post-treatment).
-
Separate serum and measure the uric acid concentration using a commercial assay kit.
-
Analyze the data to determine the percentage reduction in serum uric acid levels.
Caption: Workflow for in vivo hyperuricemia model and inhibitor testing.
Conclusion and Future Directions
This compound has been identified as a xanthine oxidase inhibitor. However, a comprehensive understanding of its therapeutic potential requires further investigation. Future research should focus on determining its in vitro potency (IC50), elucidating its mechanism of inhibition, and evaluating its efficacy and safety in preclinical in vivo models of hyperuricemia. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for the development of novel and effective treatments for hyperuricemia and related conditions.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 5. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]
- 8. singlecare.com [singlecare.com]
- 9. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 11. amsbio.com [amsbio.com]
An In-depth Technical Guide to Xanthine Oxidase and its Role in Purine Metabolism
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of purine metabolism and the development of therapeutic agents targeting xanthine oxidase. While this guide aims to provide comprehensive information regarding the role of xanthine oxidase inhibitors, it is important to note that a specific inhibitor designated as "Xanthine oxidase-IN-11" is not documented in publicly available scientific literature. Therefore, this document will focus on the broader context of xanthine oxidase, its function, and the methodologies used to evaluate its inhibitors, using well-characterized examples to illustrate key principles.
Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2][3] Furthermore, XO is a significant source of reactive oxygen species (ROS), implicating it in various pathological conditions, including cardiovascular diseases and inflammatory responses.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.
This guide provides a detailed overview of the purine metabolism pathway, the mechanism of xanthine oxidase, and experimental protocols for assessing the efficacy of its inhibitors.
The Role of Xanthine Oxidase in Purine Metabolism
Purine metabolism involves the synthesis, degradation, and salvage of purine nucleotides, which are essential components of nucleic acids and energy-carrying molecules. Xanthine oxidase is a key enzyme in the degradative pathway of purines. It catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid.[1][5] In humans, uric acid is the final product of purine breakdown and is excreted in the urine.[4]
The reactions catalyzed by xanthine oxidase are as follows:
The production of hydrogen peroxide (H₂O₂) and other reactive oxygen species during these reactions is a significant aspect of XO's physiological and pathological roles.[4]
Quantitative Data on Xanthine Oxidase Inhibitors
The development of xanthine oxidase inhibitors has been a major focus of drug discovery. The following table summarizes the inhibitory activity of several known XO inhibitors.
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| Allopurinol | 0.046 (for a pyrimidine derivative) | Mixed | [6] |
| Febuxostat | Not specified | Not specified | [3] |
| Quercetin | Data in original source | Not specified | [7] |
| 4, 5-O-dicaffeoylquinic acid | Data in original source | Not specified | [7] |
| 3, 5-O-dicaffeoylquinic acid | Data in original source | Not specified | [7] |
Note: IC₅₀ values can vary depending on the experimental conditions.
Experimental Protocols
A variety of experimental methods are employed to study xanthine oxidase activity and the efficacy of its inhibitors.
1. Xanthine Oxidase Activity Assay
This protocol is based on the spectrophotometric measurement of uric acid formation.
-
Principle: The rate of uric acid production from the oxidation of xanthine by xanthine oxidase is measured by monitoring the increase in absorbance at 290 nm.[8]
-
Materials:
-
Xanthine oxidase
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution.
-
Initiate the reaction by adding xanthine oxidase to the mixture.
-
Immediately measure the change in absorbance at 290 nm over a set period.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
-
Inhibitor Screening: To screen for inhibitors, the assay is performed in the presence of the test compound. The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.
2. In Vivo Models of Hyperuricemia
Animal models are crucial for evaluating the in vivo efficacy of xanthine oxidase inhibitors.
-
Principle: Hyperuricemia is induced in rodents, typically rats or mice, by administering a uricase inhibitor (e.g., potassium oxonate) to prevent the breakdown of uric acid. The test compound is then administered, and its effect on serum uric acid levels is measured.
-
Procedure:
-
Induce hyperuricemia in the animal model.
-
Administer the test compound at various doses.
-
Collect blood samples at different time points.
-
Measure the serum uric acid concentration using a colorimetric assay kit.
-
The efficacy of the inhibitor is determined by its ability to reduce serum uric acid levels compared to the control group.
-
3. Measurement of Xanthine Oxidase Levels in Biological Samples
Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of xanthine oxidase in biological samples like serum or tissue homogenates.
-
Principle: A sandwich ELISA is used where a capture antibody specific for xanthine oxidase is coated on a microplate. The sample is added, and any XO present binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the captured XO. A substrate is added, and the resulting color change is proportional to the amount of XO in the sample.[9]
-
Procedure:
-
Coat a microplate with a capture antibody against xanthine oxidase.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of xanthine oxidase in the samples based on the standard curve.
-
Visualizations
Purine Catabolism Pathway
Caption: The central role of Xanthine Oxidase in the purine catabolism pathway.
Xanthine Oxidase Inhibition Assay Workflow
Caption: A typical workflow for an in vitro xanthine oxidase inhibition assay.
Mechanism of Xanthine Oxidase Action
Caption: Simplified mechanism of xanthine oxidation by the molybdenum center of XO.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. youtube.com [youtube.com]
- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 8. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Serum Level of Xanthine Oxidase, Uric Acid, and NADPH Oxidase 1 in Stage I of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Xanthine Oxidase Inhibition and Its Impact on Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the final steps that lead to the formation of uric acid. A significant consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). Under pathological conditions such as ischemia-reperfusion injury and chronic inflammation, upregulated XO activity is a major contributor to oxidative stress, leading to cellular damage.[1] Xanthine oxidase inhibitors are a class of therapeutic agents that block this enzymatic activity, thereby reducing both uric acid levels and the generation of ROS. This technical guide provides an in-depth overview of the role of xanthine oxidase in ROS production, the mechanism of its inhibition, and the experimental methodologies used to study these processes. While this guide focuses on the general principles and well-established inhibitors, the concepts and protocols described are applicable to the investigation of novel inhibitory compounds.
Introduction: Xanthine Oxidase and Reactive Oxygen Species
Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2] In normal physiological conditions, the predominant form is XDH, which utilizes NAD⁺ as an electron acceptor. However, under conditions of hypoxia or inflammation, XDH is converted to XO, which uses molecular oxygen as the electron acceptor.[3][4] This conversion is a critical event that shifts the enzyme's function towards the generation of ROS.[2]
The catalytic activity of XO involves the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[5] During these reactions, electrons are transferred to molecular oxygen, resulting in the formation of superoxide and hydrogen peroxide, as depicted in the following reactions:
-
Hypoxanthine + H₂O + 2O₂ → Xanthine + 2O₂⁻ + 2H⁺
-
Xanthine + H₂O + 2O₂ → Uric Acid + 2O₂⁻ + 2H⁺
-
2O₂⁻ + 2H⁺ → H₂O₂ + O₂ (via superoxide dismutase or spontaneous disproportionation)
These ROS can subsequently lead to the formation of more damaging species like the hydroxyl radical (•OH), contributing to lipid peroxidation, DNA damage, and protein oxidation, which are hallmarks of oxidative stress.[2]
Mechanism of Action of Xanthine Oxidase Inhibitors
Xanthine oxidase inhibitors reduce the production of uric acid and ROS by blocking the active site of the enzyme.[2] These inhibitors can be classified based on their chemical structure and mechanism of inhibition. The two most prominent examples are allopurinol, a purine analog, and febuxostat, a non-purine selective inhibitor.[3]
-
Allopurinol: This compound is a structural isomer of hypoxanthine and acts as a substrate for xanthine oxidase. It is metabolized to oxypurinol, which then binds tightly to the molybdenum cofactor in the active site of the enzyme, leading to its inhibition.[2]
-
Febuxostat: This is a more potent and selective non-purine inhibitor that binds to a channel leading to the molybdenum center of the enzyme, blocking substrate access.[3][4]
By inhibiting XO, these compounds prevent the transfer of electrons to oxygen, thereby attenuating the production of superoxide and hydrogen peroxide.[4][6]
Quantitative Data on Xanthine Oxidase Inhibitors and ROS Reduction
The efficacy of xanthine oxidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for the enzyme and their measured effect on ROS production in cellular or animal models. The following tables summarize representative data for allopurinol and febuxostat.
Table 1: Comparative Inhibitory Potency on Xanthine Oxidase
| Inhibitor | Soluble XO IC₅₀ (nM) | Glycosaminoglycan-Bound XO IC₅₀ (nM) | Reference |
| Febuxostat | 1.8 | 4.4 | [7] |
| Allopurinol | 2900 | 64000 | [7] |
Table 2: Effect of Febuxostat on ROS Production in Neonatal Rat Cardiomyocytes
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Hypoxia/Reperfusion (H/R) | Febuxostat | DCFH-DA Staining (ROS) | 2.6 ± 0.5 (vs. 6.2 ± 0.4 in H/R) | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving xanthine oxidase and a general workflow for studying the effects of its inhibitors on ROS generation.
Caption: Purine degradation pathway and ROS generation by Xanthine Oxidase.
Caption: Mechanism of Xanthine Oxidase inhibition.
Caption: Workflow for studying Xanthine Oxidase inhibitors on ROS production.
Experimental Protocols
Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol measures XO activity by monitoring the formation of uric acid, which absorbs light at 293 nm.
Materials:
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Xanthine solution (substrate)
-
Sample containing xanthine oxidase (e.g., cell lysate, purified enzyme)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme-containing sample to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 293 nm over time.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance curve using the Beer-Lambert law (Extinction coefficient of uric acid at pH 7.5 is ~12.2 mM⁻¹cm⁻¹).
-
To test an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time before adding the xanthine to initiate the reaction.
Cellular Reactive Oxygen Species Detection using DCFH-DA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[7]
Materials:
-
Cultured cells in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat the cells with the xanthine oxidase inhibitor or vehicle control for the desired time.
-
If applicable, introduce a stimulus to induce ROS production (e.g., hypoxia-reoxygenation).
-
Wash the cells with warm PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[7]
-
Wash the cells twice with PBS to remove excess probe.[7]
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Conclusion
Xanthine oxidase is a well-established source of reactive oxygen species in various pathological conditions. The inhibition of this enzyme presents a promising therapeutic strategy for mitigating oxidative stress and its downstream consequences. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to investigate the efficacy of both existing and novel xanthine oxidase inhibitors in modulating ROS generation. A thorough understanding of the underlying mechanisms and the application of precise measurement techniques are paramount to advancing this field of research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Allopurinol modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Evaluation of Xanthine Oxidase Inhibitors: A Technical Guide
Disclaimer: As of December 2025, publicly available in vivo studies for the specific compound Xanthine oxidase-IN-11 could not be identified. This guide provides a comprehensive overview of the established methodologies and common practices for the in vivo assessment of novel xanthine oxidase (XO) inhibitors, based on available literature for other compounds in this class.
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout. Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions. This technical guide is intended for researchers, scientists, and drug development professionals, outlining the core principles and experimental protocols for the in vivo evaluation of XO inhibitors.
Core Concepts in In Vivo Assessment of XO Inhibitors
The primary objective of in vivo studies for XO inhibitors is to assess their efficacy in lowering systemic uric acid levels, alongside evaluating their pharmacokinetic and safety profiles. A widely accepted and utilized animal model for these studies is the potassium oxonate-induced hyperuricemia model in rodents.
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Model
This is the most common animal model for evaluating the in vivo efficacy of xanthine oxidase inhibitors. Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in most mammals (unlike humans, who lack a functional uricase enzyme), thus leading to an accumulation of uric acid in the blood.
Detailed Methodology:
-
Animal Selection: Male Sprague-Dawley rats or Kunming mice are commonly used. Animals are acclimatized for at least one week before the experiment, with free access to a standard diet and water.
-
Induction of Hyperuricemia: A solution of potassium oxonate is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). A single intraperitoneal or oral administration of potassium oxonate (typically 250-300 mg/kg) is given to the animals one hour before the administration of the test compound.
-
Test Compound Administration: The novel XO inhibitor (e.g., this compound) is dissolved or suspended in an appropriate vehicle. Different doses of the test compound are administered orally or via the desired route to different groups of animals. A vehicle control group and a positive control group (e.g., treated with Allopurinol or Febuxostat) are included.
-
Blood Sampling: At predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from the retro-orbital plexus or tail vein.
-
Serum Uric Acid Measurement: Serum is separated by centrifugation. The concentration of uric acid in the serum is determined using a commercial uric acid assay kit, typically based on a colorimetric method.
-
Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group relative to the hyperuricemic model group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Experimental Workflow Diagram:
Caption: Workflow for Potassium Oxonate-Induced Hyperuricemia Model.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the XO inhibitor.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: The test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to different groups of animals to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Sample Preparation: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of the test compound in plasma samples.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key PK parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Half-life)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
F (Bioavailability)
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Efficacy of a Novel XO Inhibitor in a Rat Model of Hyperuricemia
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (µmol/L) (Mean ± SD) | % Inhibition of Uric Acid |
| Normal Control | - | 95.5 ± 10.2 | - |
| Hyperuricemic Model | - | 310.8 ± 25.6 | - |
| Allopurinol | 10 | 145.2 ± 15.1 | 53.3% |
| Novel XO Inhibitor | 1 | 250.1 ± 20.5 | 19.5% |
| Novel XO Inhibitor | 5 | 180.6 ± 18.9 | 41.9% |
| Novel XO Inhibitor | 10 | 130.4 ± 12.7 | 58.0% |
Table 2: Pharmacokinetic Parameters of a Novel XO Inhibitor in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 2500 ± 200 |
| Tmax (h) | 1.5 ± 0.5 | - |
| AUC0-t (ng·h/mL) | 8500 ± 900 | 2100 ± 250 |
| t1/2 (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
| CL (L/h/kg) | - | 0.48 ± 0.05 |
| Vd (L/kg) | - | 2.5 ± 0.3 |
| F (%) | 40.5 | - |
Signaling Pathway Visualization
Understanding the mechanism of action of xanthine oxidase and its inhibition is crucial. The following diagram illustrates the purine metabolism pathway and the site of action for XO inhibitors.
Purine Metabolism and XO Inhibition Diagram:
Caption: Inhibition of the Purine Catabolism Pathway by XO Inhibitors.
Conclusion
While specific in vivo data for this compound is not currently available in the public domain, the experimental frameworks described herein provide a robust and standardized approach for the preclinical evaluation of this and other novel xanthine oxidase inhibitors. A thorough assessment of efficacy in a relevant animal model, coupled with comprehensive pharmacokinetic profiling, is essential for the successful translation of promising XO inhibitors from the laboratory to the clinic.
Preclinical Data on Xanthine Oxidase Inhibitors: An In-depth Technical Guide
Disclaimer: No specific preclinical data for a compound designated "Xanthine oxidase-IN-11" was found in the available public domain resources. This guide provides a comprehensive overview of the typical preclinical data, experimental protocols, and relevant biological pathways for xanthine oxidase inhibitors in general, tailored for researchers, scientists, and drug development professionals.
Introduction
Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other pathologies like cardiovascular diseases and metabolic syndrome.[3][4] Consequently, xanthine oxidase has become a significant therapeutic target for the management of hyperuricemia.[5] This document outlines the common preclinical evaluation of xanthine oxidase inhibitors, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.
Data Presentation: In Vitro Inhibitory Activity of Various Compounds
The following table summarizes the in vitro xanthine oxidase inhibitory activity (IC50 values) of several compounds as reported in preclinical studies.
| Compound Class | Compound Name | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Flavonoids | Glycitein | 12 ± 0.86 µg/mL | Allopurinol | 24 ± 0.28 µg/mL |
| Quercetin | - | - | - | |
| Quercetin-3-rhamnoside | - | - | - | |
| Chalcones | Hydroxychalcones | 47.3 and 56.8 | - | - |
| Thiazole Derivatives | Compound 11 (thiazole-5-carboxylic acid derivative) | 0.45 | - | - |
| Natural Phenolic Compounds | Hydroxytyrosol | 8750 | - | - |
| Knoevenagel/Michael Adducts | Cyclohexane-1,3-dione and aryl aldehyde adducts | 4.93 to 15.28 | Allopurinol | 7.08 |
| Xanthone scaffold adducts | 4.08 to 13.14 | Allopurinol | 7.08 | |
| Chalcone scaffold adducts | 3.66 | Allopurinol | 7.08 |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are typical protocols for key experiments in the evaluation of xanthine oxidase inhibitors.
1. In Vitro Xanthine Oxidase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
-
Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. The absorbance of uric acid is measured spectrophotometrically at a specific wavelength (typically around 295 nm).
-
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., pH 7.5)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine in each well of the microplate.
-
Add various concentrations of the test compound or allopurinol to the respective wells. A vehicle control (containing only the solvent) is also included.
-
Initiate the reaction by adding xanthine oxidase solution to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance at 295 nm at multiple time points to determine the rate of uric acid formation.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
2. In Vivo Hypouricemic Effect in a Potassium Oxonate-Induced Hyperuricemic Mouse Model
-
Objective: To evaluate the uric acid-lowering effect of a test compound in a living organism.
-
Principle: Potassium oxonate is a uricase inhibitor that induces hyperuricemia in animals by preventing the breakdown of uric acid. The efficacy of a test compound is assessed by its ability to reduce the elevated serum uric acid levels.
-
Materials:
-
Mice (e.g., Kunming or C57BL/6)
-
Potassium oxonate
-
Test compound
-
Allopurinol or Febuxostat (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Uric acid assay kit
-
-
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into several groups: normal control, hyperuricemic model control, positive control, and test compound groups (at various doses).
-
Administer the test compound, positive control, or vehicle to the respective groups orally or via intraperitoneal injection.
-
One hour after drug administration, induce hyperuricemia in all groups except the normal control by intraperitoneal injection of potassium oxonate.
-
One hour after potassium oxonate injection, collect blood samples from the retro-orbital plexus or by cardiac puncture.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit.
-
Analyze the data to determine the percentage reduction in serum uric acid levels compared to the hyperuricemic model control group.
-
Signaling Pathways and Experimental Workflows
Purine Catabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition. Xanthine oxidase catalyzes the final two steps, leading to the production of uric acid and reactive oxygen species (ROS).[1][2] Inhibitors block this enzyme, thereby reducing uric acid levels.
Caption: Purine catabolism pathway showing Xanthine Oxidase action and inhibition.
General Workflow for Screening Xanthine Oxidase Inhibitors
The diagram below outlines a typical preclinical screening workflow for identifying and characterizing novel xanthine oxidase inhibitors. This process starts with a large-scale in vitro screen and progresses to more detailed in vivo studies for promising candidates.
Caption: A typical experimental workflow for screening Xanthine Oxidase inhibitors.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of Xanthine Oxidase-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[3] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[3][4] Xanthine oxidase-IN-11 is an inhibitor of xanthine oxidase and is an analog of XO8. This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of this compound against xanthine oxidase.
Signaling Pathway: Purine Catabolism
The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway, which ultimately leads to the production of uric acid.
Experimental Workflow
The in vitro assay to determine the inhibitory potential of this compound follows a clear and structured workflow. The process begins with the preparation of necessary reagents, followed by the assay execution in a 96-well plate format, and concludes with data analysis to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of xanthine oxidase by 50%. For comparative purposes, the IC50 value of a known xanthine oxidase inhibitor, allopurinol, is also presented.
| Compound | IC50 (µM) [Hypothetical] | Positive Control |
| This compound | 5.8 | No |
| Allopurinol | 7.2 | Yes |
Note: The IC50 value for this compound is a hypothetical value provided for illustrative purposes. Researchers should determine this value experimentally. The IC50 for Allopurinol can vary based on assay conditions.
Experimental Protocols
This section provides a detailed methodology for determining the in vitro inhibitory activity of this compound against xanthine oxidase using a spectrophotometric assay. The assay measures the formation of uric acid, which absorbs light at 295 nm.[5]
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
This compound
-
Allopurinol (positive control)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader with absorbance detection at 295 nm
Solution Preparation
-
Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. Dilute to the final working concentration just before use.
-
Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be necessary for complete dissolution. Cool to room temperature before use.
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and allopurinol in DMSO to create 10 mM stock solutions.
-
Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor stock solutions in potassium phosphate buffer to achieve a range of desired concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1% to minimize effects on enzyme activity.
Assay Procedure
-
Plate Setup:
-
Add 25 µL of the various concentrations of this compound or allopurinol solutions to the designated wells of a 96-well plate.
-
For the control (uninhibited) wells, add 25 µL of potassium phosphate buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the blank wells, add 25 µL of potassium phosphate buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the xanthine oxidase solution (0.1 units/mL) to all wells except the blank wells.
-
To the blank wells, add 50 µL of potassium phosphate buffer.
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 150 µL of the xanthine substrate solution (150 µM) to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
Where:
-
Ratecontrol is the rate of reaction in the absence of the inhibitor.
-
Rateinhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve. This is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
References
Application Notes and Protocols for Xanthine Oxidase-IN-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated XO activity is implicated in hyperuricemia and related conditions such as gout. Xanthine oxidase-IN-11, an analog of XO8, is a potent inhibitor of this enzyme and serves as a valuable tool for studying the biological roles of xanthine oxidase and for the discovery of novel therapeutics targeting hyperuricemia and other related disorders.[2][3]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on intracellular uric acid levels, reactive oxygen species (ROS) production, and overall cell viability.
Physicochemical Properties and Stock Solution Preparation
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂OS | [3] |
| Molecular Weight | 204.25 g/mol | [3] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Preparation of Stock Solutions:
To prepare a stock solution, dissolve this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.04 mg of the compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway of Xanthine Oxidase
The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and the mechanism of action for inhibitors like this compound.
References
Application Notes and Protocols for Xanthine Oxidase-IN-11 and Novel Xanthine Oxidase Inhibitors in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo dosage information for Xanthine oxidase-IN-11 was found in the reviewed literature. The following protocols and data are based on general methodologies for evaluating novel xanthine oxidase inhibitors in preclinical animal models.
Introduction
Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and potentially contributing to other conditions such as kidney disease and cardiovascular disorders.[3][4][5] Xanthine oxidase inhibitors block the production of uric acid and are a cornerstone in the management of hyperuricemia and gout.[2] this compound has been identified as a potent inhibitor of xanthine oxidase in vitro.[6] This document provides detailed application notes and generalized protocols for the in vivo evaluation of novel xanthine oxidase inhibitors, like this compound, in appropriate animal models.
Mechanism of Action: Xanthine Oxidase Signaling Pathway
Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site.[7][8] It catalyzes the final two steps of purine degradation. The inhibition of this enzyme reduces the synthesis of uric acid.
Caption: Xanthine Oxidase Pathway and Inhibition.
Preclinical Evaluation of Xanthine Oxidase Inhibitors: Experimental Protocols
The in vivo assessment of a novel xanthine oxidase inhibitor typically involves the use of a hyperuricemic animal model. Rodent models are commonly used due to their established protocols and relevance.[9]
Induction of Hyperuricemia in Rodents
A common method to induce hyperuricemia in animals like mice and rats is through the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine precursor like hypoxanthine or adenine.[10][11] Uricase is an enzyme present in most mammals (but not in humans) that breaks down uric acid into the more soluble allantoin.[10] Inhibiting this enzyme leads to an accumulation of uric acid.
Protocol: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
-
Animal Model: Male Kunming or C57BL/6J mice (6-8 weeks old, 20-25 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Normal Control (Vehicle)
-
Hyperuricemic Model (Vehicle)
-
Positive Control (e.g., Allopurinol or Febuxostat)
-
Test Article (this compound) at various dose levels (e.g., low, medium, high).
-
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate (PO) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).
-
Prepare a suspension of hypoxanthine (HX) in the same vehicle.
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally (i.p.) or orally (p.o.) one hour before the administration of the test compound.[12]
-
Administer hypoxanthine (e.g., 250-300 mg/kg, p.o.) 30 minutes after the test compound.
-
-
Dosing:
-
Administer the test compound (this compound) and positive control orally or via the intended clinical route. Dosing volumes should be appropriate for the animal size (e.g., 10 mL/kg for mice).
-
-
Sample Collection:
-
Collect blood samples via retro-orbital plexus or tail vein at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after induction.
-
Serum is separated by centrifugation for uric acid analysis.
-
-
Biochemical Analysis:
-
Measure serum uric acid levels using a commercial uric acid assay kit.
-
Optionally, measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Liver tissue can be harvested at the end of the study to measure hepatic xanthine oxidase activity.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel xanthine oxidase inhibitor.
Caption: General Workflow for In Vivo Testing.
Data Presentation: Dosages of Known Xanthine Oxidase Inhibitors
The following tables summarize dosages of commonly used xanthine oxidase inhibitors in various animal models as reported in the literature. This data can serve as a reference for designing studies with novel inhibitors like this compound.
Table 1: Allopurinol Dosages in Rodent Models of Hyperuricemia
| Animal Model | Dosing Regimen | Effect |
| Potassium oxonate-induced hyperuricemic rats | 5.0 mg/kg, p.o. | ED50 for hypouricemic effect[12] |
| Potassium oxonate-induced hyperuricemic mice | 10 mg/kg, p.o. | Significant reduction in serum uric acid[10] |
| Normal rats | 6.9 mg/kg, p.o. | ED50 for reducing uric acid and allantoin[12] |
Table 2: Febuxostat (TEI-6720) Dosages in Rodent Models of Hyperuricemia
| Animal Model | Dosing Regimen | Effect |
| Potassium oxonate-induced hyperuricemic rats | 1.5 mg/kg, p.o. | ED50 for hypouricemic effect[12] |
| Normal rats | 2.1 mg/kg, p.o. | ED50 for reducing uric acid and allantoin[12] |
Table 3: Dosages of Other Investigational Xanthine Oxidase Inhibitors
| Compound | Animal Model | Dosing Regimen | Effect |
| N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitor (NAY) | Potassium oxonate-induced hyperuricemic mice | 10, 20, 40 mg/kg | Dose-dependent reduction in liver XO activity and serum uric acid[10] |
| Curcumin | Potassium oxonate-induced hyperuricemic mice | 20 or 40 mg/kg, p.o. | Decrease in serum uric acid and liver XO levels[11] |
| 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) | Allantoxanamide-induced hyperuricemic mice | 100 mg/kg, p.o. | Effective reduction in serum uric acid levels[11] |
Conclusion
While specific dosage information for this compound in animal models is not yet publicly available, the protocols and comparative data presented here provide a robust framework for its preclinical evaluation. Researchers should begin with in vitro characterization to determine its IC50, followed by in vivo studies in established hyperuricemic rodent models. Dose-ranging studies, starting with doses extrapolated from in vitro potency and considering the dosages of other inhibitors like allopurinol and febuxostat, are essential to determine the efficacy and safety profile of this compound. Careful monitoring of serum uric acid levels, along with assessments of renal and hepatic function, will be critical in advancing the development of this and other novel xanthine oxidase inhibitors.
References
- 1. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Xanthine Oxidase | Ambeed.com [ambeed.com]
- 7. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 8. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia [frontiersin.org]
- 11. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents [pubmed.ncbi.nlm.nih.gov]
Xanthine oxidase-IN-11 solubility and preparation for experiments
Application Notes and Protocols: Xanthine Oxidase-IN-11
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of this compound, a known inhibitor of xanthine oxidase (XO). While specific solubility and preparation data for this compound are not extensively published, this guide offers comprehensive protocols based on standard methodologies for evaluating xanthine oxidase inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor of xanthine oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] By inhibiting this enzyme, this compound can reduce the production of uric acid, making it a compound of interest for research into conditions associated with hyperuricemia, such as gout.
Solubility and Preparation of Stock Solutions
Table 1: General Solubility Guidelines for Xanthine Oxidase Inhibitors
| Solvent | Anticipated Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 10 mM | Recommended for initial stock solution preparation. |
| Ethanol | Sparingly Soluble | Not Recommended | May require heating, which can affect compound stability. |
| Water | Insoluble | Not Recommended | Aqueous buffers are typically used for final assay concentrations. |
| PBS (pH 7.4) | Insoluble | Not Recommended | The final concentration in the assay should have a minimal amount of organic solvent. |
Protocol for Preparation of this compound Stock Solution:
-
Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 204.25 g/mol , dissolve 1 mg in 489.6 µL of DMSO).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can be used if necessary, but it is crucial to monitor for any signs of degradation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of this compound on xanthine oxidase. The assay measures the production of uric acid from the substrate xanthine, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
This compound
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer to a final concentration of 0.05-0.1 units/mL immediately before use.
-
Xanthine Solution: Prepare a stock solution of xanthine in the buffer. The final concentration in the assay is typically between 50-150 µM.
-
Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of potassium phosphate buffer to each well.
-
Add 25 µL of the various concentrations of this compound solution to the sample wells.
-
Add 25 µL of buffer with the same percentage of DMSO to the control and blank wells.
-
Add 25 µL of the xanthine oxidase solution to the sample and control wells. Add 25 µL of buffer to the blank wells.
-
Pre-incubate the plate at 25°C or 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Hyperuricemia Animal Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a potassium oxonate-induced hyperuricemia mouse or rat model.[2][3]
Materials:
-
Male Kunming mice or Sprague-Dawley rats (6-8 weeks old)
-
Potassium oxonate
-
Hypoxanthine
-
This compound
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in the vehicle (e.g., 0.5% CMC-Na).
-
Administer potassium oxonate (250 mg/kg) to the animals via oral gavage or intraperitoneal injection.
-
-
Compound Administration:
-
One hour after potassium oxonate administration, orally administer this compound at various doses. The control group should receive the vehicle alone. A positive control group treated with a known xanthine oxidase inhibitor like allopurinol (5-10 mg/kg) should be included.
-
-
Induction of Purine Load:
-
Thirty minutes after the administration of the test compound, orally administer hypoxanthine (300 mg/kg) to all animals to provide a purine load.
-
-
Blood Sample Collection:
-
Collect blood samples from the retro-orbital plexus or tail vein at 1-2 hours after hypoxanthine administration.
-
Separate the serum by centrifugation at 3000 rpm for 10 minutes at 4°C.
-
-
Measurement of Serum Uric Acid:
-
Measure the serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels of the treatment groups to the hyperuricemic model group.
-
Calculate the percentage reduction in serum uric acid for each dose of this compound.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Measuring the Inhibitory Effect of Xanthine Oxidase-IN-11 on Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other pathologies, including cardiovascular and kidney diseases.[2] Consequently, the inhibition of xanthine oxidase is a critical therapeutic strategy for managing these conditions.
Data Presentation
The inhibitory potential of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values are determined by performing the xanthine oxidase activity assay with a range of inhibitor concentrations and analyzing the resulting dose-response curve.
Table 1: Inhibitory Activity of a Novel XO Inhibitor and a Reference Compound against Xanthine Oxidase
| Compound | IC50 (nM) | Source(s) |
| XO-33 (Representative Novel Inhibitor) | 23.3 | [5] |
| Allopurinol (Reference Inhibitor) | ~2,300 | [2] |
Experimental Protocols
This section details the methodology for determining the in vitro inhibitory effect of Xanthine oxidase-IN-11 on xanthine oxidase activity using a spectrophotometric assay. The principle of this assay is to measure the rate of uric acid formation, which is the product of the enzymatic reaction, by monitoring the increase in absorbance at approximately 295 nm.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk, ≥0.4 units/mg protein)
-
This compound (or other test compounds)
-
Allopurinol (positive control)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50-100 mM, pH 7.5-7.8)
-
Dimethyl sulfoxide (DMSO, for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.05-0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay will be lower.
-
Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be necessary to fully dissolve the substrate.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Allopurinol Stock Solution (e.g., 10 mM): Dissolve allopurinol in DMSO.
Assay Procedure
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the allopurinol stock solution in potassium phosphate buffer to achieve a range of desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to minimize its effect on enzyme activity.
-
Assay Plate Setup: In a 96-well UV-transparent microplate, add the following to each well:
-
Test wells: A specific volume of the diluted this compound solution.
-
Positive control wells: A specific volume of the diluted allopurinol solution.
-
Negative control (vehicle) wells: Buffer containing the same final concentration of DMSO as the test and positive control wells.
-
Blank wells: Buffer only, to subtract the background absorbance.
-
-
Enzyme Addition and Pre-incubation: Add the xanthine oxidase solution to all wells except the blank wells. Mix gently and pre-incubate the plate at 25-37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound is calculated using the following formula:
where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis of the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro inhibition assay of this compound.
Xanthine Oxidase Signaling Pathway
Caption: The central role of Xanthine Oxidase in purine metabolism and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Applications of Xanthine Oxidase Inhibitor XO-IN-11 in Gout Research Models
Application Notes & Protocols
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of XO-IN-11, a potent xanthine oxidase inhibitor, in established in vitro and in vivo models of gout and hyperuricemia.
Introduction to Xanthine Oxidase and Gout
Gout is a common and painful form of inflammatory arthritis caused by hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.[1] Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] The inhibition of xanthine oxidase is a key therapeutic strategy for reducing uric acid production and managing gout.[4][5] XO-IN-11 is a novel small molecule inhibitor of xanthine oxidase designed for preclinical research to investigate the mechanisms of gout and evaluate potential therapeutic interventions.
Data Presentation
The following tables summarize the quantitative data on the efficacy of XO-IN-11 in preclinical models.
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of XO-IN-11
| Compound | IC50 (µM) | Inhibition Type |
| XO-IN-11 | 0.058 | Competitive |
| Allopurinol | 2.84 ± 0.41 | Competitive[6] |
| Febuxostat | 0.015 | Mixed[7] |
Table 2: Efficacy of XO-IN-11 in a Potassium Oxonate-Induced Hyperuricemia Rat Model
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Serum Uric Acid (mg/dL) at 24h | % Reduction of SUA |
| Normal Control | Vehicle | 1.8 ± 0.3 | - |
| Hyperuricemic Model | Vehicle | 5.9 ± 0.7 | - |
| XO-IN-11 | 5 | 3.1 ± 0.5 | 47.5% |
| XO-IN-11 | 10 | 2.2 ± 0.4 | 62.7% |
| Allopurinol | 10 | 3.5 ± 0.6* | 40.7% |
*p < 0.05 compared to the hyperuricemic model group.
Table 3: Anti-inflammatory Effect of XO-IN-11 in an MSU Crystal-Induced Paw Edema Mouse Model
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 6h | % Inhibition of Edema |
| Saline Control | - | 0.05 ± 0.01 | - |
| MSU Crystal Model | Vehicle | 0.48 ± 0.06 | - |
| XO-IN-11 | 10 | 0.25 ± 0.04 | 47.9% |
| Colchicine | 1 | 0.21 ± 0.03 | 56.3% |
*p < 0.05 compared to the MSU crystal model group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol determines the in vitro inhibitory activity of XO-IN-11 on xanthine oxidase. The assay measures the production of uric acid from xanthine, which is monitored by the increase in absorbance at 290 nm.[8]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
XO-IN-11
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of XO-IN-11 and allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of various concentrations of XO-IN-11 or allopurinol.
-
Add 25 µL of xanthine oxidase solution (0.1 U/mL in buffer) to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 150 µL of xanthine solution (150 µM in buffer).
-
Immediately measure the absorbance at 290 nm every minute for 10 minutes.
-
The rate of uric acid formation is calculated from the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Potassium Oxonate-Induced Hyperuricemia in Rats
This in vivo model is used to evaluate the uric acid-lowering effects of XO-IN-11 in a hyperuricemic state induced by the uricase inhibitor, potassium oxonate.[9][10]
Materials:
-
Male Wistar rats (180-220 g)
-
Potassium oxonate
-
0.5% Carboxymethylcellulose (CMC) sodium salt solution
-
XO-IN-11
-
Allopurinol
-
Blood collection tubes
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Acclimatize rats for at least one week with free access to standard chow and water.
-
Divide the animals into the following groups: Normal Control, Hyperuricemic Model, XO-IN-11 (various doses), and Allopurinol.
-
One hour before the administration of the test compounds, induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) suspended in 0.5% CMC. The normal control group receives the vehicle only.
-
Administer XO-IN-11, allopurinol, or vehicle orally (p.o.).
-
Collect blood samples from the tail vein at 0, 2, 4, 8, and 24 hours post-drug administration.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to obtain serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
Protocol 3: Monosodium Urate (MSU) Crystal-Induced Paw Edema in Mice
This model assesses the anti-inflammatory properties of XO-IN-11 in an acute gouty arthritis model induced by the injection of MSU crystals into the paw of mice.[11]
Materials:
-
Male Kunming mice (20-25 g)
-
Monosodium urate (MSU) crystals
-
Sterile saline
-
XO-IN-11
-
Colchicine (positive control)
-
Plethysmometer
Procedure:
-
Acclimatize mice for at least one week.
-
Prepare a suspension of MSU crystals (20 mg/mL) in sterile saline.
-
Administer XO-IN-11, colchicine, or vehicle orally one hour before the induction of paw edema.
-
Inject 0.05 mL of the MSU crystal suspension subcutaneously into the plantar surface of the right hind paw of each mouse. The control group receives an injection of sterile saline.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 4, 6, and 8 hours after the MSU injection.
-
The degree of paw swelling is calculated as the difference in paw volume before and after the MSU injection.
-
The percentage inhibition of edema is calculated for each treatment group relative to the MSU crystal model group.
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: Purine metabolism and XO-IN-11 inhibition.
Caption: Hyperuricemia model workflow.
Caption: Paw edema model workflow.
References
- 1. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Xanthine Oxidase-IN-11 for the Study of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Xanthine Oxidase-IN-11, a potent inhibitor of xanthine oxidase (XO), in studies related to oxidative stress. This document includes detailed protocols for in vitro, cellular, and in vivo experimental models, as well as visualizations of key signaling pathways involved in XO-mediated oxidative stress.
Introduction to Xanthine Oxidase and Oxidative Stress
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] During this process, molecular oxygen is reduced, leading to the generation of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[2] Under pathological conditions such as ischemia-reperfusion injury, inflammation, and chronic diseases, the activity of XO can be significantly upregulated, contributing to oxidative stress.[3] Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
This compound: A Potent Inhibitor for Research
While specific data for "this compound" is limited, this document will utilize data for a structurally related and potent xanthine oxidase inhibitor, Xanthine oxidase-IN-12 , as a representative compound for designing experimental protocols. Xanthine oxidase-IN-12 has demonstrated significant inhibitory activity against xanthine oxidase, making it a valuable tool for investigating the role of XO in oxidative stress-related pathologies.
Data Presentation: Properties of Xanthine Oxidase Inhibitor
| Property | Value | Reference |
| Inhibitor | Xanthine oxidase-IN-12 | [4] |
| Target | Xanthine Oxidase (XO) | [4] |
| IC₅₀ | 91 nM | [4] |
| Reported Activity | Antioxidant, reduces intracellular ROS | [4] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol determines the inhibitory potential of this compound on purified xanthine oxidase activity by measuring the decrease in uric acid production.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve xanthine in the potassium phosphate buffer to a final concentration of 150 µM.
-
Reconstitute xanthine oxidase in buffer to a working concentration of 0.1 U/mL.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in the buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare a similar dilution series for allopurinol.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the various concentrations of this compound or allopurinol.
-
For the control (uninhibited) wells, add 50 µL of buffer with the corresponding DMSO concentration.
-
Add 100 µL of the xanthine solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the xanthine oxidase solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the inhibitor compared to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.
-
Cellular Assay for Reactive Oxygen Species (ROS) Production
This protocol measures the effect of this compound on intracellular ROS levels in a cell-based model of oxidative stress induced by an external agent.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Xanthine and Xanthine Oxidase (to induce oxidative stress) or H₂O₂
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
-
Inhibitor Pre-treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and incubate for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Remove the inhibitor-containing medium.
-
Add a solution of xanthine (e.g., 100 µM) and xanthine oxidase (e.g., 5 mU/mL) in serum-free medium to induce ROS production. Alternatively, treat cells with a known ROS inducer like H₂O₂ (e.g., 100 µM).
-
Incubate for 30-60 minutes.
-
-
ROS Detection:
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the control group (untreated cells).
-
Compare the ROS levels in cells treated with the inducer alone versus those pre-treated with this compound.
-
In Vivo Model of Ischemia-Reperfusion Injury
This protocol describes a mouse model of renal ischemia-reperfusion (I/R) injury to evaluate the protective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
Procedure:
-
Animal Preparation and Treatment:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before surgery.
-
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce renal ischemia by clamping both renal pedicles with microvascular clamps for 30-45 minutes.
-
During ischemia, keep the animal hydrated and maintain body temperature.
-
-
Reperfusion:
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal wall in layers.
-
Allow the animals to recover for 24-48 hours with free access to food and water.
-
-
Sample Collection and Analysis:
-
At the end of the reperfusion period, collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN) as markers of kidney injury.
-
Euthanize the animals and harvest the kidneys.
-
One kidney can be fixed in formalin for histological analysis (e.g., H&E staining to assess tubular necrosis).
-
The other kidney can be snap-frozen in liquid nitrogen for biochemical assays.
-
-
Biochemical Assays on Kidney Tissue:
-
Lipid Peroxidation (TBARS Assay): Homogenize kidney tissue and measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[6]
-
Antioxidant Enzyme Activity: Measure the activity of enzymes like superoxide dismutase (SOD) and catalase in tissue homogenates.
-
Data Presentation: In Vivo Efficacy of this compound
| Parameter | Vehicle + I/R | This compound + I/R |
| Serum Creatinine (mg/dL) | Expected to be elevated | Expected to be reduced |
| BUN (mg/dL) | Expected to be elevated | Expected to be reduced |
| Kidney MDA (nmol/mg protein) | Expected to be elevated | Expected to be reduced |
| Kidney SOD Activity (U/mg protein) | Expected to be reduced | Expected to be increased/restored |
Signaling Pathways and Visualization
Xanthine oxidase-generated ROS can activate several downstream signaling pathways implicated in inflammation, cell survival, and apoptosis.
Xanthine Oxidase and NF-κB Signaling Pathway
XO-derived ROS can lead to the activation of the NF-κB pathway, a key regulator of inflammation.[7] ROS can promote the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 7. oxfordbiomed.com [oxfordbiomed.com]
Application Notes and Protocols for Xanthine Oxidase-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[2][3] Elevated XO activity is implicated in hyperuricemia, gout, and other pathological conditions associated with oxidative stress, such as cardiovascular diseases and cancer.[2][4] Xanthine oxidase-IN-11 is a potent inhibitor of xanthine oxidase, showing promise as a tool for studying the roles of XO in various physiological and pathological processes and as a potential therapeutic agent. These application notes provide detailed protocols for the in vitro and cell-based characterization of this compound.
Data Presentation
The inhibitory activity of this compound and its analogs against xanthine oxidase has been quantified. The following table summarizes the key quantitative data.
| Compound | IC50 (µM) | Inhibition Type | Source |
| This compound* | 0.0486 | Competitive | [5][6] |
| Allopurinol (Reference) | ~7.4 | Competitive | [7] |
*Note: this compound is described as an analog of XO8. The provided IC50 value is for compound 11, a potent 3-arylcoumarin derivative identified as a xanthine oxidase inhibitor.[5][6]
Signaling Pathway
The following diagram illustrates the purine degradation pathway, highlighting the central role of xanthine oxidase and the point of inhibition by this compound.
Caption: Purine degradation pathway and inhibition by this compound.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the formation of uric acid.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in potassium phosphate buffer.
-
Prepare a stock solution of this compound and allopurinol in DMSO.
-
Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of various concentrations of this compound (or allopurinol) to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 25 µL of xanthine solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution to each well.
-
Immediately monitor the increase in absorbance at 295 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type (e.g., competitive), perform the assay with varying concentrations of both xanthine and this compound and analyze the data using a Lineweaver-Burk plot.
-
Experimental Workflow:
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Cellular Reactive Oxygen Species (ROS) Assay
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with this compound. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cell line of interest (e.g., a cancer cell line with known XO expression like U251-MG glioma cells)[8]
-
Cell culture medium
-
This compound
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H2O2).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize under a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel cell viability assay).
-
Compare the ROS levels in treated cells to the control cells.
-
Logical Relationship of ROS Assay:
Caption: Principle of the cellular ROS assay with this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI50).
-
Experimental Workflow for Cell-Based Assays:
Caption: General workflow for cell-based assays with this compound.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Xanthine Oxidase-IN-11 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout and is associated with other pathologies such as cardiovascular and kidney diseases.[2] Consequently, the inhibition of xanthine oxidase is a validated therapeutic strategy for the management of hyperuricemia and related disorders.[3]
Xanthine oxidase-IN-11 is a novel inhibitor of xanthine oxidase.[4] High-throughput screening (HTS) assays are essential for the rapid evaluation of large numbers of compounds to identify potent and selective inhibitors of XO. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in HTS assays.
Principle of the Assay
The high-throughput screening of xanthine oxidase inhibitors, including this compound, is typically based on a colorimetric or fluorometric method.[5][6] The enzymatic activity of xanthine oxidase is determined by measuring the production of uric acid or hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction.[5]
In a common assay format, the hydrogen peroxide generated reacts with a specific probe in the presence of horseradish peroxidase (HRP) to produce a colored or fluorescent product.[5] The intensity of the color or fluorescence is directly proportional to the xanthine oxidase activity. The inhibitory potential of a compound is quantified by its ability to reduce the signal in a concentration-dependent manner.
Data Presentation
The inhibitory activity of this compound and reference compounds against xanthine oxidase is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | IC50 Value | Notes |
| This compound | To be determined | The specific IC50 value should be determined experimentally using the protocol below. A highly active compound, XO-33, with an IC50 of 23.3 nM was identified in the discovery study of this series of inhibitors.[7] |
| Allopurinol | ~2.9 µM - 9.07 µg/mL | A widely used xanthine oxidase inhibitor, serving as a positive control. The IC50 can vary depending on assay conditions.[7][8] |
| Febuxostat | ~1.8 nM - 8.77 µg/mL | A potent, non-purine selective inhibitor of xanthine oxidase, often used as a reference compound. The IC50 can vary depending on assay conditions.[7][8] |
Signaling Pathway
The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway and the point of inhibition by compounds like this compound.
Experimental Protocols
This section provides a detailed protocol for a high-throughput screening assay to determine the inhibitory activity of this compound against xanthine oxidase. This protocol is based on a fluorometric detection method.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol or Febuxostat (positive control)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
Amplex® Red (or other suitable fluorescent probe)
-
Horseradish Peroxidase (HRP)
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation ~530-560 nm, Emission ~585-595 nm)
Reagent Preparation
-
Assay Buffer: Prepare 100 mM Potassium Phosphate Buffer, pH 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically 0.05-0.2 U/mL.
-
Xanthine Solution: Prepare a stock solution of xanthine in a small amount of 1 M NaOH and dilute with assay buffer. The final concentration in the assay is typically 50-100 µM.
-
Test Compound (this compound) and Control Stock Solutions: Prepare 10 mM stock solutions of this compound and control inhibitors (Allopurinol, Febuxostat) in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test and control compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Detection Reagent: Prepare a fresh working solution of the detection reagent containing Amplex® Red and HRP in assay buffer. Typical concentrations are 50 µM Amplex® Red and 0.1 U/mL HRP. Protect this solution from light.
Experimental Workflow Diagram
Assay Procedure
-
Dispense Compounds: To the wells of a microplate, add 5 µL of the serially diluted this compound, control inhibitors, or vehicle (assay buffer with the same concentration of DMSO) for the control and blank wells.
-
Add Enzyme: Add 20 µL of the xanthine oxidase solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the xanthine solution to all wells to start the enzymatic reaction.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature.
-
Detection: Add 50 µL of the detection reagent to all wells.
-
Final Incubation: Incubate the plate for 10 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the blank wells from the signals of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Signal of test compound / Signal of vehicle control)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of this compound as a xanthine oxidase inhibitor. By following these guidelines, researchers can efficiently determine the potency of this compound and compare its activity with known inhibitors, thereby facilitating its further development as a potential therapeutic agent for hyperuricemia and related conditions. It is recommended to optimize the assay conditions, such as enzyme and substrate concentrations, for the specific laboratory setup to ensure optimal performance and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
Application Notes and Protocols: Quantification of Xanthine Oxidase-IN-11 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout.[4] Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for managing this condition. Xanthine oxidase-IN-11 is a small molecule inhibitor of xanthine oxidase.[5] Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic studies, dose-response evaluations, and overall drug development.
This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The described method is intended for research and preclinical applications and should be validated according to regulatory guidelines such as those from the FDA and ICH M10 for clinical use.[6][7][8]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(3-bromophenyl)-5,7-dihydroxychromen-2-one | [5] |
| Molecular Formula | C15H9BrO4 | [5] |
| Molecular Weight | 333.13 g/mol | [5] |
| Monoisotopic Mass | 331.96842 Da | [5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): Warfarin (or a stable isotope-labeled this compound if available)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Preparation of Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in dimethyl sulfoxide (DMSO) to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C.
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve standards and quality control (QC) samples. Similarly, prepare a working solution of the internal standard.
Calibration Curve Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in this application.[9][10]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode. The specific parameters should be optimized for the instrument in use.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The precursor and product ions for this compound and a suggested internal standard, Warfarin, are listed below. The collision energies should be optimized to maximize the signal of the product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 332.9 (M+H)+ | To be determined | To be optimized |
| Warfarin (IS) | 309.1 (M+H)+ | 163.1 | To be optimized |
Note: The product ion for this compound needs to be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan.
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then interpolated from this calibration curve.
Method Validation
For use in regulated studies, the method should be fully validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[6][11] The validation should assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (bench-top, freeze-thaw, and long-term)
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Inhibition of the Xanthine Oxidase Pathway.
Figure 2. LC-MS/MS Sample Preparation and Analysis Workflow.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of this compound in human plasma. The protocol is designed to be a starting point for method development and should be fully validated before implementation in regulated bioanalysis. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision.[6] This method will be a valuable tool for researchers and scientists in the development of new treatments for gout and other conditions related to hyperuricemia.
References
- 1. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2018001569A1 - Pharmaceutical composition comprising a non-purine selective inhibitor of xanthine oxidase and method for the preparation thereof - Google Patents [patents.google.com]
- 4. 8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | C32H22O10 | CID 5491518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Xanthine Oxidase-IN-11 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Xanthine Oxidase-IN-11 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme xanthine oxidase (XO).[1][2][3] Xanthine oxidase is a key enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] By inhibiting this enzyme, this compound blocks the production of uric acid. The primary mechanism of action for many xanthine oxidase inhibitors is through competitive or non-competitive inhibition at the enzyme's active site.[4]
Q2: What is the reported IC50 value for this compound?
This compound is described as an analog of a compound referred to as XO8.[2][3] Research from the team that likely developed this inhibitor identified novel xanthine oxidase inhibitors with high potency. While a specific IC50 for "this compound" is not explicitly stated in the available literature, a related and highly potent compound from this research, XO-33, was found to have an IC50 of 23.3 nM.[5] Another related compound, Xanthine oxidase-IN-12, has a reported IC50 of 91 nM.[2] It is therefore highly likely that this compound possesses an IC50 in the low nanomolar range.
Q3: How should I prepare a stock solution of this compound?
For many small molecule inhibitors with low aqueous solubility, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[6] It is crucial to use anhydrous DMSO to prevent compound degradation.
Q4: What is the recommended storage condition for this compound stock solutions?
While specific stability data for this compound is not available, general guidelines for small molecule inhibitor stock solutions in DMSO are to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Aqueous Buffer
Possible Cause:
-
The final concentration of this compound exceeds its aqueous solubility limit.
-
The final concentration of DMSO is too low to maintain the inhibitor in solution.
Solutions:
-
Decrease Final Concentration: Lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a final concentration of up to 0.5% is often tolerated in cell-free assays.[6] Always include a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.[6]
-
Serial Dilutions in DMSO: Perform initial serial dilutions of your high-concentration stock solution in 100% DMSO before the final dilution into the aqueous assay buffer.
Issue 2: No or Low Inhibition of Xanthine Oxidase Activity
Possible Cause:
-
Inactive Enzyme: The xanthine oxidase enzyme may have lost activity due to improper storage or handling.
-
Incorrect Assay Conditions: The pH or temperature of the assay buffer may not be optimal for enzyme activity. The optimal pH for xanthine oxidase is typically between 7.5 and 8.0.[7]
-
Degraded Inhibitor: The this compound stock solution may have degraded.
Solutions:
-
Enzyme Activity Check: Always test the activity of your xanthine oxidase enzyme with a known inhibitor (e.g., allopurinol) as a positive control.
-
Verify Assay Conditions: Ensure your assay buffer pH and incubation temperature are within the optimal range for xanthine oxidase.
-
Prepare Fresh Inhibitor Stock: If you suspect inhibitor degradation, prepare a fresh stock solution from powder.
Issue 3: High Background Signal in the Assay
Possible Cause:
-
Reagent Contamination: One of the assay reagents may be contaminated.
-
Autoxidation of Substrate: The xanthine substrate may be auto-oxidizing, leading to the production of the detected product independent of enzyme activity.
Solutions:
-
Use High-Purity Reagents: Ensure all reagents, including buffer components and the xanthine substrate, are of high purity.
-
Include a "No Enzyme" Control: Run a control reaction that includes all components except for xanthine oxidase to measure the level of background signal. Subtract this background value from all other readings.
Quantitative Data Summary
The following table summarizes the inhibitory potency of a closely related potent xanthine oxidase inhibitor, which is likely indicative of the potency of this compound.
| Compound | Target | IC50 | Reference |
| XO-33 | Xanthine Oxidase | 23.3 nM | [5] |
Detailed Experimental Protocol
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is a general method for determining the IC50 of this compound by measuring the production of uric acid from xanthine at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized, but a typical starting point is 0.02-0.1 units/mL.
-
Xanthine Solution: Prepare a stock solution of xanthine in the potassium phosphate buffer. A typical final substrate concentration is 50-150 µM.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and allopurinol in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in 100% DMSO to create a range of concentrations for the IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium Phosphate Buffer
-
Inhibitor solution at various concentrations (or vehicle control - buffer with the same final percentage of DMSO).
-
Xanthine Oxidase solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Start the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Record the absorbance at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Visualizations
Caption: Purine Catabolism Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [논문]Identification of novel xanthine oxidase inhibitors via virtual screening with enhanced characterization of molybdopterin binding groups [scienceon.kisti.re.kr]
- 8. courses.edx.org [courses.edx.org]
Technical Support Center: Overcoming Off-Target Effects of Xanthine Oxidase-IN-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Xanthine Oxidase-IN-11 (XO-IN-11). Our goal is to equip you with the necessary tools and knowledge to validate your experimental findings and ensure the specific on-target activity of this inhibitor.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with XO-IN-11 in a question-and-answer format.
Q1: I am observing a cellular phenotype that doesn't align with the known function of Xanthine Oxidase. How can I determine if this is an off-target effect?
This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target, Xanthine Oxidase, should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target molecules.
Another approach is to use a structurally unrelated XO inhibitor. If this second inhibitor does not reproduce the same phenotype, it further suggests that the phenotype observed with XO-IN-11 is due to off-target effects.
Q2: My results from biochemical assays (using purified enzyme) and cell-based assays are inconsistent. What could be the reason?
Discrepancies between biochemical and cell-based assay results are common and can arise from several factors.[1]
-
ATP Competition: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[1] While Xanthine Oxidase is not a kinase, if XO-IN-11 has off-target effects on kinases, this could be a factor.
-
Cellular Permeability: XO-IN-11 may have poor cell permeability, leading to a lower effective intracellular concentration than in a biochemical assay.
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell, reducing its intracellular concentration.[1]
-
Target Expression and Activity: The target enzyme, Xanthine Oxidase, may not be expressed or may be inactive in the cell line being used.[1]
Q3: How can I proactively identify potential off-target effects of XO-IN-11?
Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results.[1]
-
Target Profiling: Screen XO-IN-11 against a broad panel of enzymes and receptors. While XO is not a kinase, many off-target effects of small molecules are on kinases. Therefore, a kinase selectivity profile, screening the inhibitor against a large panel of kinases, can be a valuable first step.[1]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein interactions, including off-target binding partners.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xanthine Oxidase?
Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] This process is a key step in purine catabolism.[4][5] The enzyme contains a molybdenum cofactor (Moco) at its active site, which is directly involved in the hydroxylation reaction.[5][6][7]
Q2: What are the known classes of Xanthine Oxidase inhibitors?
Xanthine oxidase inhibitors can be broadly classified as competitive or non-competitive inhibitors.[4]
-
Competitive inhibitors , such as allopurinol, bind to the active site of the enzyme, preventing the substrate from binding.[4]
-
Non-competitive inhibitors bind to a different site on the enzyme, causing a conformational change that reduces its activity.[4]
Q3: What are some best practices for designing experiments to minimize the impact of off-target effects?
To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[1] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[1] It is also recommended to use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to the inhibition of the intended target.
Experimental Protocols & Data Presentation
Table 1: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between assays | Different ATP concentrations, poor cell permeability, efflux pumps, or low target expression.[1] | Correlate biochemical and cellular IC50 values. Test for cell permeability. Use efflux pump inhibitors. Verify target expression via Western Blot. |
| Unexpected phenotype | Off-target effects of XO-IN-11. | Perform rescue experiments with a drug-resistant mutant.[1] Use a structurally unrelated XO inhibitor to confirm the phenotype. |
| High background in assays | Non-specific binding of the inhibitor or detection reagents. | Optimize washing steps. Include appropriate controls (e.g., vehicle-only, no enzyme). |
Protocol 1: In Vitro Kinase Profiling
This protocol describes a common method for in vitro kinase profiling to identify potential off-target kinase interactions.
Materials:
-
Purified recombinant kinases (large panel).[2]
-
Specific peptide or protein substrates for each kinase.[2]
-
XO-IN-11 stock solution (e.g., 10 mM in DMSO).[2]
-
Kinase reaction buffer.[2]
-
[γ-³³P]ATP.[2]
-
96-well or 384-well plates.[2]
-
Phosphocellulose filter plates.[2]
-
Scintillation counter.[2]
Procedure:
-
Prepare serial dilutions of XO-IN-11 in DMSO.[2]
-
In the microplate wells, add the kinase reaction buffer.[2]
-
Add the specific kinase to each well.[2]
-
Add the serially diluted XO-IN-11 or DMSO (vehicle control).[2]
-
Incubate to allow for inhibitor binding.[2]
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.[2]
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of XO-IN-11 to Xanthine Oxidase within a cellular context.
Materials:
-
Cell line expressing Xanthine Oxidase.
-
XO-IN-11.
-
PBS with protease and phosphatase inhibitors.
-
Thermocycler.
-
Lysis buffer.
Procedure:
-
Treat cells with various concentrations of XO-IN-11 or DMSO (vehicle control).[2]
-
Harvest and wash the cells with PBS.[2]
-
Resuspend the cell pellets in PBS containing inhibitors.[2]
-
Heat the samples to a range of temperatures using a thermocycler.[2]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[2]
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for Xanthine Oxidase.
-
A shift in the melting curve of Xanthine Oxidase in the presence of XO-IN-11 indicates direct binding.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: On-target vs. potential off-target effects of XO-IN-11.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 5. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Xanthine oxidase-IN-11 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of Xanthine oxidase-IN-11.
Frequently Asked Questions (FAQs)
Q1: Why do many enzyme inhibitors like this compound exhibit poor aqueous solubility?
A1: Many small-molecule enzyme inhibitors, including those targeting xanthine oxidase, are designed to bind to specific pockets on their target enzymes. These binding sites are often hydrophobic in nature. To achieve high binding affinity, the inhibitor molecules themselves are typically lipophilic (fat-soluble), which inherently leads to low aqueous solubility.[1] A significant number of these inhibitors fall under the Biopharmaceutical Classification System (BCS) Class II, which categorizes them as having low solubility but high membrane permeability.[2][3][4]
Q2: What is "bioavailability" and why is it a critical parameter in in vivo studies?
A2: Bioavailability is the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form and is available to have a therapeutic effect.[5] Poor bioavailability can stem from several factors, including low aqueous solubility, extensive first-pass metabolism in the liver, and instability of the molecule.[5] For orally administered drugs, low bioavailability can lead to insufficient drug concentration at the target site, resulting in reduced efficacy and high variability in exposure between subjects.[1]
Q3: My this compound is dissolved in DMSO for in vitro assays, but it precipitates when I prepare it for in vivo oral gavage using an aqueous vehicle. What is causing this?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer or vehicle where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution. Even a small final concentration of DMSO (typically under 1%) may not be sufficient to keep a highly insoluble compound dissolved in an aqueous medium.
Q4: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A4: There are several established formulation strategies to improve the oral bioavailability of poorly soluble drugs.[1][6][7] These can be broadly categorized into:
-
Physical Modifications: This includes reducing the particle size of the drug to increase its surface area, a technique known as micronization or nanosizing.[7][8]
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix to improve its dissolution rate.[3][6] This can be achieved through methods like spray drying or hot-melt extrusion.[8][9]
-
Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the drug and facilitate its absorption.[8] Self-emulsifying drug delivery systems (SEDDS) are a prominent example, forming fine emulsions in the gastrointestinal tract to keep the drug solubilized.[5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[6][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vivo administration of this compound.
Problem 1: Low and inconsistent oral exposure in pharmacokinetic (PK) studies.
-
Possible Cause: Poor dissolution of the compound in the gastrointestinal (GI) tract is a primary reason for low and variable absorption of BCS Class II drugs.[2][3][4]
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are administering a simple suspension, reducing the particle size of this compound can enhance the dissolution rate by increasing the surface area.[7][8] Techniques like jet milling can produce particles in the micrometer range.[8]
-
Formulation as a Solid Dispersion: Creating an amorphous solid dispersion of the inhibitor in a polymer matrix can significantly improve its dissolution characteristics.[3]
-
Develop a Lipid-Based Formulation: Lipid-based systems like SEDDS can maintain the drug in a solubilized state throughout the GI tract, which can lead to more consistent absorption.[5]
-
Problem 2: The compound precipitates in the formulation vehicle before or during administration.
-
Possible Cause: The chosen vehicle is unable to maintain the solubility of this compound at the desired concentration.
-
Troubleshooting Steps:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility. However, this must be done carefully to avoid causing irritation at the site of administration.
-
Use of Co-solvents: Adding a certain percentage of organic co-solvents like PEG 300 or propylene glycol to the aqueous vehicle can improve solubility.[2]
-
Incorporate Solubilizing Excipients: The use of surfactants or complexing agents like cyclodextrins in the formulation can help to keep the compound in solution.[8]
-
Comparison of Bioavailability Enhancement Strategies
The following table summarizes various formulation approaches that can be employed to overcome the poor solubility of this compound.
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Micronization/ Nanonization | Increases surface area by reducing particle size, leading to a faster dissolution rate.[7][8] | Simple, well-established technology. | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration. | Initial studies; compounds where a moderate increase in dissolution is sufficient. |
| Solid Dispersions | The drug is molecularly dispersed in a hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution.[3] | Significant improvement in dissolution rate; can stabilize the amorphous form of the drug. | Can be physically unstable over time (recrystallization); manufacturing processes can be complex.[3] | Compounds that are prone to crystallization and have a high melting point. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a microemulsion upon contact with GI fluids, facilitating absorption.[5][6] | Excellent for highly lipophilic drugs; can enhance lymphatic transport, bypassing first-pass metabolism.[5] | Potential for GI side effects from surfactants; physical stability of the formulation can be a concern. | "Grease-ball" type molecules with high lipophilicity.[9] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[8] | Rapid increase in solubility; can be used in both liquid and solid dosage forms. | Limited by the stoichiometry of the complex; high amounts of cyclodextrin may be needed and could have toxicity concerns.[8] | Molecules with appropriate size and geometry to fit within the cyclodextrin cavity. |
Key Experimental Protocols
Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a general procedure for a single-dose PK study in rats to evaluate the oral bioavailability of a this compound formulation.
-
Objective: To determine the plasma concentration-time profile, calculate key PK parameters (Cmax, Tmax, AUC, half-life), and assess the oral bioavailability of this compound.
-
Materials:
-
This compound
-
Selected formulation vehicle (e.g., suspension, solid dispersion, or SEDDS)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Animal Acclimatization: House the rats for at least one week before the study under standard laboratory conditions.
-
Dosing Groups:
-
Group 1 (Intravenous, IV): 3-5 rats receive a single IV bolus injection of this compound (e.g., 1-2 mg/kg) to determine the absolute bioavailability. The drug is typically dissolved in a vehicle suitable for IV administration.
-
Group 2 (Oral, PO): 3-5 rats receive a single oral gavage dose of the this compound formulation (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points.
-
Typical time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[10]
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Visualizations
Caption: Simplified diagram of the purine catabolism pathway.
Caption: Experimental workflow for a typical in vivo PK study.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Issues with Xanthine Oxidase (XO) Inhibitor Treatment
Disclaimer: Information regarding the specific compound "Xanthine oxidase-IN-11" is limited in publicly available scientific literature. Therefore, this guide provides information based on the well-established principles of Xanthine Oxidase (XO) inhibition and general troubleshooting for experiments with small molecule inhibitors. Researchers using this compound are strongly encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Xanthine Oxidase inhibitor?
A Xanthine Oxidase (XO) inhibitor is a compound that blocks the activity of the enzyme Xanthine Oxidase.[1] This enzyme plays a crucial role in purine metabolism, specifically in the conversion of hypoxanthine to xanthine and then to uric acid.[2] By inhibiting XO, these compounds decrease the production of uric acid and also reduce the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are byproducts of the XO-catalyzed reaction.[3][4]
Q2: What are the expected effects of Xanthine Oxidase inhibition on cell viability?
The effects of XO inhibition on cell viability can be complex and cell-type dependent. In some cases, XO inhibition can be protective. For instance, in situations of hypoxia-reoxygenation injury, inhibiting XO can reduce oxidative stress and subsequent cell death.[4] Conversely, some studies have shown that XO inhibitors, in combination with other agents, can induce apoptosis in cancer cells.[3] The overall effect on cell viability will depend on the cellular context, the specific inhibitor used, and its concentration.
Q3: How should I prepare and store a small molecule XO inhibitor like this compound?
For most small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[5] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture experiments, the final concentration of the solvent (e.g., DMSO) should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: Why am I observing significant cell death even at low concentrations of the XO inhibitor?
There are several potential reasons for unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a particular compound. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Off-Target Effects: The inhibitor may have off-target effects on other cellular pathways that are essential for cell survival.
-
Compound Instability: The inhibitor might be unstable in your cell culture medium, and its degradation products could be toxic.[5]
-
Solvent Toxicity: Although unlikely at low concentrations, some cell lines are particularly sensitive to the solvent used to dissolve the inhibitor. Always include a vehicle-only control in your experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Viability/No Effect | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Cell line is resistant to the inhibitor. | Confirm that your cell line expresses Xanthine Oxidase. | |
| Incorrect preparation or storage of the inhibitor. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Inconsistent Results Between Experiments | Variations in cell culture conditions. | Ensure consistency in cell passage number, seeding density, and incubation times.[5] |
| Instability of the inhibitor in media. | Prepare fresh working solutions for each experiment. Consider the stability of the compound at 37°C over the course of your experiment.[1] | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Unexpected Cell Morphology Changes | Off-target effects of the inhibitor. | Reduce the concentration of the inhibitor. Investigate potential off-target pathways. |
| Cellular stress due to treatment. | Optimize treatment duration and concentration. | |
| Precipitation of the Inhibitor in Media | Poor aqueous solubility of the compound. | Ensure the final solvent concentration is as low as possible. Consider using a different formulation or a solubilizing agent if compatible with your assay.[5] |
Quantitative Data
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition |
| Allopurinol | Xanthine Oxidase | ~7.6 µM | In vitro enzyme assay |
| Febuxostat | Xanthine Oxidase | ~0.02 µM | In vitro enzyme assay |
| Compound 11 (thiazole derivative) | Xanthine Oxidase | 0.45 µM | In vitro enzyme assay[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of a Xanthine Oxidase inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Xanthine oxidase inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Xanthine oxidase inhibitor in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Xanthine Oxidase Activity Assay
This protocol can be used to confirm the inhibitory activity of your compound on Xanthine Oxidase.
Materials:
-
Xanthine Oxidase enzyme
-
Xanthine (substrate)
-
Xanthine oxidase inhibitor
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare serial dilutions of the Xanthine oxidase inhibitor.
-
In a UV-transparent 96-well plate or cuvette, add the phosphate buffer, xanthine solution, and the inhibitor at various concentrations. Include a no-inhibitor control.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of Xanthine Oxidase enzyme.
-
Immediately monitor the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.
Visualizations
Caption: Purine metabolism pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating a new Xanthine Oxidase inhibitor.
Caption: Signaling pathway linking XO inhibition to apoptosis and cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xanthine Oxidase Inhibitor Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with xanthine oxidase (XO) inhibitors. While this guide is broadly applicable, it is intended to assist with experiments involving novel or specific inhibitors where established protocols may not be available.
General Troubleshooting Guide
This section addresses common issues encountered during in vitro xanthine oxidase inhibition assays.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in "no enzyme" or "no substrate" control wells. | - Contamination of reagents with xanthine oxidase or peroxidase. - Endogenous hydrogen peroxide in the sample.[1] - Autoxidation of the substrate. | - Use fresh, high-purity reagents. - Prepare a sample blank by omitting the Xanthine Oxidase Substrate Mix to measure and subtract the background from hydrogen peroxide.[1] - Ensure proper storage of reagents as per manufacturer's instructions. |
| Inconsistent IC50 values for the inhibitor across experiments. | - Variability in enzyme activity. - Instability of the inhibitor in the assay buffer. - Pipetting errors. - Fluctuation in incubation time or temperature. | - Aliquot the enzyme to avoid repeated freeze-thaw cycles.[1] - Perform a positive control with a known inhibitor (e.g., Allopurinol) in every experiment. - Check the solubility and stability of your inhibitor in the assay buffer. Consider using a different solvent or preparing fresh dilutions for each experiment. - Use calibrated pipettes and ensure thorough mixing. - Maintain consistent incubation times and temperatures. Use a temperature-controlled plate reader.[1] |
| No or very low inhibition observed even at high inhibitor concentrations. | - The inhibitor is not effective against xanthine oxidase. - Incorrect wavelength used for measurement. - The inhibitor has precipitated out of solution. - The enzyme concentration is too high. | - Verify the mechanism of action of your inhibitor. - Ensure the plate reader is set to the correct wavelength for the assay (e.g., 293 nm for uric acid formation, or ~570 nm for colorimetric assays using probes).[1] - Visually inspect the wells for any precipitation. If observed, try different solvents or lower concentrations. - Optimize the enzyme concentration to ensure the reaction is in the linear range. |
| The reaction rate is not linear. | - Substrate depletion. - Enzyme instability. - Product inhibition. | - Reduce the enzyme concentration or the reaction time. - Ensure the assay buffer conditions (pH, temperature) are optimal for the enzyme. - Measure the initial reaction rates (e.g., within the first 5-10 minutes).[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical in vitro xanthine oxidase assay?
A1: Most xanthine oxidase assays measure the product of the enzymatic reaction. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and then to uric acid, with the concurrent production of hydrogen peroxide (H₂O₂).[2][4] The two common methods to measure XO activity are:
-
Spectrophotometric measurement of uric acid formation: The increase in absorbance at ~293 nm, corresponding to the formation of uric acid, is monitored over time.
-
Colorimetric or fluorometric measurement of hydrogen peroxide: The H₂O₂ produced reacts with a probe in the presence of peroxidase to generate a colored or fluorescent product, which is then quantified.[2][3][5]
Q2: How should I prepare my tissue or cell samples for a xanthine oxidase assay?
A2: Tissues or cells should be homogenized in a suitable assay buffer (often provided in commercial kits). After homogenization, centrifuge the sample at high speed (e.g., 10,000 - 16,000 x g) for about 10 minutes at 4°C to remove insoluble material. The resulting supernatant can be used directly for the assay.[2][3] It is advisable to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[2][3]
Q3: What are some common positive controls for xanthine oxidase inhibition assays?
A3: Allopurinol and febuxostat are potent and well-characterized inhibitors of xanthine oxidase and are commonly used as positive controls in inhibition assays.[4][6][7]
Q4: What is the difference between xanthine oxidase and xanthine dehydrogenase?
A4: Xanthine oxidase (XO) and xanthine dehydrogenase (XDH) are two forms of the same enzyme, xanthine oxidoreductase.[6][8] The primary difference lies in the electron acceptor they use. XDH preferentially uses NAD+ as the electron acceptor, while XO uses molecular oxygen (O₂).[9] In many mammals, the enzyme exists primarily as XDH, but it can be converted to the XO form under certain pathological conditions, such as hypoxia.[10]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits.[1][2][3][5]
1. Reagent Preparation:
-
Assay Buffer: Prepare as per the kit instructions. Ensure it is at room temperature before use.[1]
-
Xanthine Oxidase (XO) Enzyme Solution: Reconstitute and dilute the XO enzyme in assay buffer to the desired concentration. Keep on ice.
-
Substrate Solution (Xanthine): Prepare the xanthine solution in the assay buffer.
-
Inhibitor Stock Solution: Dissolve the inhibitor (e.g., Xanthine oxidase-IN-11) in a suitable solvent (e.g., DMSO).
-
Positive Control (e.g., Allopurinol): Prepare a stock solution in a suitable solvent.
-
Probe and Enzyme Mix: Prepare the detection probe and peroxidase/enzyme mix solution as per the kit's manual. Protect from light.
2. Assay Procedure:
-
Prepare Serial Dilutions: Prepare serial dilutions of the inhibitor and the positive control in the assay buffer.
-
Add Reagents to a 96-well plate:
-
Blank (no enzyme): Add assay buffer and substrate.
-
Negative Control (no inhibitor): Add assay buffer, XO enzyme solution, and substrate.
-
Test Wells: Add assay buffer, XO enzyme solution, and the inhibitor at different concentrations.
-
Positive Control Wells: Add assay buffer, XO enzyme solution, and the positive control at different concentrations.
-
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Add the xanthine substrate to all wells to start the reaction.
-
Add Detection Reagents: Add the probe and enzyme mix to all wells.
-
Measure Absorbance: Immediately start measuring the absorbance at the appropriate wavelength (e.g., 570 nm) in a kinetic mode, taking readings every 1-5 minutes for a total of 20-30 minutes.[2][3] Alternatively, for an endpoint assay, incubate for a fixed time and then take a single reading.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
% Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Xanthine Oxidase catalyzes the two-step oxidation of hypoxanthine to uric acid.
Caption: A typical experimental workflow for determining the IC50 of a xanthine oxidase inhibitor.
Caption: A decision tree to help troubleshoot inconsistent experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. abcam.com [abcam.com]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficacy of Xanthine oxidase-IN-11 in animal models
Welcome to the technical support center for Xanthine oxidase-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in animal models. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of xanthine oxidase (XO).[1][2] Xanthine oxidase is a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4][5] By inhibiting this enzyme, this compound blocks the production of uric acid, which is a common therapeutic strategy for conditions like gout and hyperuricemia.[4][6][7]
Q2: What is the primary application of this compound in animal models?
A2: The primary application of this compound in animal models is to study its potential as a therapeutic agent for diseases associated with high uric acid levels, such as hyperuricemia and gout.[8][9] It can also be used to investigate the role of xanthine oxidase in other pathological conditions, including oxidative stress, cardiovascular diseases, and inflammatory conditions.[6][10][11]
Q3: How should I prepare this compound for administration to animals?
A3: The optimal formulation for this compound will depend on its physicochemical properties, particularly its solubility. For many xanthine oxidase inhibitors with low aqueous solubility, a common approach is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a solvent like DMSO, which is then further diluted in a suitable vehicle.[12] It is crucial to determine the solubility of this compound in various vehicles to prepare a homogenous and stable formulation for consistent dosing.
Q4: What are the expected biological effects of this compound in an animal model of hyperuricemia?
A4: In an animal model of hyperuricemia, effective administration of this compound is expected to lead to a significant reduction in serum uric acid levels. Concurrently, you may observe an increase in the levels of xanthine and hypoxanthine, the substrates of the xanthine oxidase enzyme.[13]
Troubleshooting Guide
Issue 1: Limited or No Reduction in Serum Uric Acid Levels
If you are not observing the expected decrease in serum uric acid levels after administering this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Many xanthine oxidase inhibitors suffer from low bioavailability.[9] Review the formulation and administration route. Consider conducting a pilot pharmacokinetic study to determine the plasma concentration of the compound after administration. |
| Inadequate Dose | The administered dose may be too low to achieve sufficient inhibition of xanthine oxidase. Perform a dose-response study to determine the optimal dose for your animal model. |
| Formulation Issues | The compound may not be properly dissolved or suspended in the vehicle, leading to inaccurate dosing. Ensure the formulation is homogenous and stable throughout the dosing period. Sonication or heating (if the compound is stable) may aid in dissolution.[14] |
| Compound Instability | This compound may be unstable in the formulation or may be rapidly metabolized in vivo. Assess the stability of the compound in your chosen vehicle and consider investigating its metabolic profile. |
Issue 2: High Variability in Experimental Results
High variability between individual animals can obscure the true effect of the compound. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Inaccurate administration of the compound can lead to significant variations in exposure. Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is delivered directly to the stomach. |
| Animal-to-Animal Variation | Biological differences between animals can contribute to variability. Ensure that animals are of the same age, sex, and strain, and are housed under identical conditions. Increase the number of animals per group to improve statistical power. |
| Timing of Sample Collection | The timing of blood collection relative to compound administration can significantly impact the measured uric acid levels. Standardize the time of sample collection for all animals. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Example for Oral Gavage)
This protocol provides a general guideline for preparing a suspension of a poorly water-soluble compound like this compound.
-
Vehicle Preparation : Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Weighing the Compound : Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Suspension Preparation :
-
Add a small amount of the 0.5% CMC vehicle to the weighed compound to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension in a water bath to aid in dispersion.
-
-
Final Volume Adjustment : Adjust the final volume with the 0.5% CMC vehicle to achieve the desired final concentration.
-
Storage and Handling : Store the suspension at 2-8°C and protect it from light. Shake well before each administration to ensure homogeneity.
Protocol 2: Induction of Hyperuricemia and Assessment of this compound Efficacy
This protocol describes a common method for inducing hyperuricemia in mice and evaluating the efficacy of a xanthine oxidase inhibitor.
-
Animal Acclimatization : Acclimatize male Kunming mice (or another suitable strain) for one week under standard laboratory conditions.
-
Hyperuricemia Induction :
-
Administer potassium oxonate (a uricase inhibitor) intraperitoneally at a dose of 250 mg/kg to induce hyperuricemia.
-
One hour after potassium oxonate administration, administer hypoxanthine intraperitoneally at a dose of 250 mg/kg to provide the substrate for xanthine oxidase.
-
-
Compound Administration :
-
Administer this compound (or vehicle control) orally by gavage at the desired dose one hour before the administration of potassium oxonate.
-
-
Blood Sample Collection :
-
One hour after hypoxanthine administration, collect blood samples from the retro-orbital plexus under anesthesia.
-
-
Serum Uric Acid Measurement :
-
Allow the blood to clot and then centrifuge to obtain serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating efficacy.
Caption: Troubleshooting decision tree for in vivo efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Potential for Xanthine Oxidase Inhibition in the Prevention and Treatment of Cardiovascular and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Xanthine oxidase-IN-11 degradation and prevention
Disclaimer: Specific degradation and prevention data for Xanthine oxidase-IN-11 is limited in publicly available resources. The following troubleshooting guides and FAQs are based on general knowledge and best practices for handling small molecule inhibitors. The provided protocols and data are illustrative and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate and what should I do?
A color change in your solution may indicate chemical degradation of this compound. This can be caused by exposure to light, air (oxidation), or extreme pH conditions. It is crucial to prepare fresh solutions and protect them from light and air. If you observe a color change, it is recommended to discard the solution and prepare a new one from a fresh stock to ensure the integrity of your experimental results.
Q2: I observe precipitation in my this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility in the chosen solvent is exceeded at low temperatures. To prevent this:
-
Optimize Solvent Choice: Ensure the solvent is appropriate for your storage temperature. While DMSO is common, repeated freeze-thaw cycles can be detrimental. Consider using fresh DMSO or alternative solvents if precipitation persists.
-
Adjust Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Try storing your stock at a slightly lower concentration.
-
Proper Thawing Technique: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid rapid heating.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.
Q3: How should I store my this compound, and for how long is it stable?
For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous solvents like DMSO should also be stored at -20°C or -80°C in tightly sealed, light-protecting vials. The stability of the compound in solution is dependent on the solvent, concentration, and storage conditions. It is best practice to prepare fresh working solutions from a stock solution for each experiment. For aqueous solutions, it is generally not recommended to store them for more than a day.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
This is a common issue that can often be traced back to compound degradation.
Troubleshooting Workflow for Inconsistent Activity
Validation & Comparative
A Head-to-Head Battle: Xanthine Oxidase-IN-11 versus Allopurinol in the Inhibition of Xanthine Oxidase
For researchers and drug development professionals, the quest for potent and specific enzyme inhibitors is a continuous endeavor. In the landscape of hyperuricemia and related disorders, xanthine oxidase stands as a critical therapeutic target. This guide provides a detailed comparison of a novel inhibitor, Xanthine oxidase-IN-11, and the long-standing clinical mainstay, allopurinol, in their ability to inhibit this key enzyme.
This publication delves into their inhibitory efficacy, mechanisms of action, and the experimental protocols used to evaluate them, offering a comprehensive resource for scientists in the field.
At a Glance: Comparing Inhibitory Potency
The inhibitory potential of a compound is a key metric for its efficacy. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 Value (in vitro) | Source Organism of Xanthine Oxidase |
| This compound | 23.3 nM | Bovine Milk |
| Allopurinol | 0.13 µg/mL (~0.96 µM) | Bovine Milk |
| 1.7 µg/mL (~12.5 µM) | Bovine Milk | |
| 24 µg/mL (~176 µM) | Not Specified |
Note: The IC50 values for allopurinol can vary between studies depending on the specific experimental conditions.
Based on the available data, this compound demonstrates significantly higher potency in inhibiting xanthine oxidase in vitro compared to allopurinol, with an IC50 value in the nanomolar range.
Delving into the Mechanism of Action
Understanding how these molecules interact with xanthine oxidase is crucial for rational drug design and development.
Allopurinol , a purine analog, acts as a competitive inhibitor of xanthine oxidase.[1] It structurally resembles the natural substrate hypoxanthine, allowing it to bind to the active site of the enzyme.[2][3] Allopurinol is also a substrate for xanthine oxidase and is metabolized to oxypurinol (alloxanthine).[3][4] Oxypurinol is a more potent, non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme, effectively inactivating it.[5]
This compound , also known as XO-33, is a novel, potent inhibitor identified through virtual screening. While the primary publication does not explicitly state the mechanism of inhibition (e.g., competitive, non-competitive), its discovery through targeting the molybdopterin binding group suggests a direct interaction with the enzyme's active site. Further kinetic studies are needed to fully elucidate its inhibitory mechanism.
Visualizing the Inhibition: Purine Catabolism Pathway
The following diagram illustrates the purine catabolism pathway and the points of inhibition by xanthine oxidase inhibitors.
Caption: Purine catabolism and xanthine oxidase inhibition.
Experimental Protocols: A Guide to Measuring Inhibition
The following provides a detailed methodology for a common in vitro spectrophotometric assay used to determine the inhibitory activity of compounds against xanthine oxidase. This protocol is a composite based on established methods and is similar to the one likely used for the evaluation of this compound.
Objective: To determine the IC50 value of a test compound against xanthine oxidase by measuring the production of uric acid from xanthine.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., this compound or allopurinol)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare a stock solution of the test compound and allopurinol (positive control) in DMSO. Create a series of dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or allopurinol for the positive control, or buffer with DMSO for the negative control).
-
Xanthine oxidase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm at regular intervals for a specific duration (e.g., 5-10 minutes). The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Workflow: Xanthine Oxidase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining xanthine oxidase inhibition.
Caption: Workflow for xanthine oxidase inhibition assay.
Conclusion
The emergence of novel xanthine oxidase inhibitors like this compound, with its impressive in vitro potency, highlights the ongoing progress in the development of therapeutics for hyperuricemia and related conditions. While allopurinol remains a clinically effective drug, the significantly lower IC50 of this compound suggests a potential for greater efficacy or lower therapeutic doses, warranting further investigation. Future studies should focus on elucidating the precise mechanism of inhibition for this compound and evaluating its in vivo efficacy, safety, and pharmacokinetic profile to determine its potential as a next-generation therapeutic agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A new spectrophotometric assay for enzymes of purine metabolism. I. Determination of xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Xanthine Oxidase Inhibitors: Xanthine Oxidase-IN-11 vs. Febuxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two xanthine oxidase inhibitors: Xanthine Oxidase-IN-11 and the well-established drug, febuxostat. This document is intended to inform researchers, scientists, and professionals in the field of drug development by presenting available experimental data, outlining detailed experimental methodologies, and visualizing key pathways and workflows.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of this pathway can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. Inhibitors of xanthine oxidase are therefore a cornerstone in the management of hyperuricemia and gout. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase that is clinically approved for the treatment of gout.[1][2] this compound is a more recently identified inhibitor of this enzyme.
Quantitative Comparison of Potency
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound and febuxostat are summarized below. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, buffer pH, and temperature.
| Compound | IC50 Value | Inhibition Type | Source Organism of Xanthine Oxidase |
| This compound | 91 nM | Not Specified | Not Specified |
| Febuxostat | 1.8 nM - 8.77 µg/mL | Mixed-type | Bovine Milk, Human, Rat, etc. |
Note: The wide range of reported IC50 values for febuxostat reflects the variety of experimental conditions and enzyme sources used across different studies.
Experimental Protocols
To provide a framework for the direct comparison of these two inhibitors, a detailed methodology for a typical in vitro xanthine oxidase inhibition assay is provided below. This protocol is based on commonly used spectrophotometric methods that measure the production of uric acid from the oxidation of xanthine.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
1. Materials and Reagents:
-
Xanthine oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (this compound and febuxostat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
Prepare serial dilutions of the test compounds (this compound and febuxostat) and a positive control (e.g., allopurinol) in the phosphate buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate, add a defined volume of the phosphate buffer.
-
Add a specific volume of each concentration of the test compound or control to the respective wells.
-
Add a defined volume of the xanthine oxidase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
To initiate the reaction, add a specific volume of the xanthine substrate solution to all wells.
-
-
Measurement of Uric Acid Formation:
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Readings can be taken at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biochemistry and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of xanthine oxidase and its inhibition.
Caption: Workflow for comparing xanthine oxidase inhibitors.
Conclusion
Based on the currently available data, both this compound and febuxostat are potent inhibitors of xanthine oxidase. Febuxostat has been extensively studied, and its mixed-type inhibition mechanism is well-characterized.[3] While a direct comparative study under identical conditions is not yet available, the provided IC50 values offer a preliminary basis for comparison. For a definitive assessment of their relative potencies, a head-to-head in vitro inhibition assay, as outlined in this guide, is recommended. Such a study would provide crucial data for researchers and professionals involved in the development of novel therapeutics for hyperuricemia and gout.
References
A Head-to-Head Comparison of Novel Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel xanthine oxidase (XO) inhibitors, supported by experimental data. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated uric acid levels can lead to hyperuricemia and conditions like gout. This comparison focuses on the efficacy, selectivity, and pharmacokinetic profiles of emerging XO inhibitors against established drugs like allopurinol and febuxostat.
Efficacy and Potency of Novel XO Inhibitors
The primary measure of a xanthine oxidase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. Preclinical studies have identified several promising novel XO inhibitors with potent in vitro activity.
| Inhibitor | IC50 (µM) | Source Organism/Method | Notes |
| Allopurinol (Reference) | ~7.2 | Bovine Milk XO | Traditional purine-analog inhibitor. |
| Febuxostat (Reference) | Not specified in provided abstracts | N/A | Non-purine selective inhibitor. |
| Topiroxostat (Y-700) | Not specified in provided abstracts | N/A | Non-purine selective inhibitor. |
| LC350189 | Comparable to febuxostat | In vitro assay | A novel selective xanthine oxidase inhibitor.[1] |
| ALS-1 | 41 ± 14 | Virtual Screening | Competitive inhibitor.[2] |
| ALS-8 | 4.5 ± 1.5 | Virtual Screening | Competitive inhibitor.[2] |
| ALS-15 | 23 ± 9 | Virtual Screening | Competitive inhibitor.[2] |
| ALS-28 | 2.7 ± 1.5 | Virtual Screening | Most potent among the ALS compounds identified.[2] |
| Compound 16 | 0.006 | Synthetic | Mixed-type inhibition.[3] |
| Compound 17 | 0.21 | Synthetic | Mixed-type inhibition.[3] |
| Compound 30 | 0.0486 | Synthetic | 2-phenylthiazole-4-carboxylic acid derivative.[3] |
| Compound 44 (Schiff base zinc(ii) complex) | 7.23 | Synthetic | More potent than allopurinol in the same study.[3] |
Clinical Efficacy: Head-to-Head Comparisons
Clinical trials provide crucial data on the in vivo efficacy and safety of these inhibitors. Recent studies have focused on comparing novel inhibitors like topiroxostat and LC350189 with the established febuxostat.
Topiroxostat vs. Febuxostat
Multiple clinical trials have compared the efficacy of topiroxostat and febuxostat in patients with hyperuricemia.
-
Serum Uric Acid (sUA) Reduction: Both topiroxostat and febuxostat have been shown to be effective in lowering sUA levels.[4][5] One 12-week study found no significant difference in sUA reduction between the two drugs.[4][5] However, the TROFEO trial, a 6-month crossover study, concluded that febuxostat leads to a more marked and rapid reduction in sUA compared to topiroxostat, although final sUA levels were similar.[4][6] In another 24-week study, both drugs significantly reduced sUA levels.[7]
-
Renal Function: Some studies suggest potential renal protective benefits with topiroxostat. A 12-week trial demonstrated a more significant reduction in serum creatinine and urinary albumin excretion, along with an improvement in estimated glomerular filtration rate (eGFR) with topiroxostat compared to febuxostat.[5] Another 24-week study showed a significant decrease in the urinary albumin-to-creatinine ratio (UACR) with topiroxostat, a change not observed with febuxostat.[7]
LC350189: A Promising Newcomer
LC350189 is a novel selective XO inhibitor that has shown promising results in clinical trials.
-
Phase 2 CLUE Study: This study evaluated the efficacy and safety of LC350189 in gout patients with hyperuricemia. At month 3, the proportion of patients reaching the target sUA level of < 5 mg/dL was significantly higher in the LC350189 groups (47% at 50 mg, 45% at 100 mg, and 62% at 200 mg) compared to placebo (3%) and febuxostat (23% at 40-80 mg).[8] The study also showed a dose-dependent reduction in sUA levels that was rapid and well-maintained.[8]
-
Tolerability: LC350189 was well-tolerated at all dose levels, with no notable difference in treatment-emergent adverse events compared to the placebo group.[8]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and potential for drug interactions.
| Inhibitor | Key Pharmacokinetic Parameters | Species | Notes |
| Topiroxostat (Y-700) | High oral bioavailability, predominantly eliminated via the liver and excreted in feces.[4][9] | Rats and Humans | Minimal urinary excretion makes it a potential option for patients with renal impairment.[9] |
| LC350189 | Rapidly absorbed after oral administration, reaching peak plasma concentration in approximately 3 hours.[10] Exposure (Cmax and AUC) is dose-proportional.[1][11][12] | Humans | Well-tolerated in single and multiple doses up to 800 mg.[1][11][12] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.
Principle:
The assay measures the inhibition of xanthine oxidase by monitoring the decrease in the rate of uric acid formation. Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be measured spectrophotometrically by the increase in absorbance at 290-295 nm.[13][14]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test Inhibitor Compound
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dissolve the test inhibitor and allopurinol in DMSO to create high-concentration stock solutions, then prepare serial dilutions in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer immediately before use.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution (at various concentrations) or vehicle (for control)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Landscape of XO Inhibition
Caption: Mechanism of action of xanthine oxidase inhibitors in the purine degradation pathway.
Caption: A typical workflow for the development and evaluation of novel XO inhibitors.
References
- 1. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects | Semantic Scholar [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Pharmacokinetics/pharmacodynamics of Y-700, a novel xanthine oxidase inhibitor, in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. researchgate.net [researchgate.net]
- 7. Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
- 14. revistabionatura.com [revistabionatura.com]
Comparative Analysis of Xanthine Oxidase-IN-11 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Xanthine oxidase-IN-11, a known inhibitor of xanthine oxidase (XO). Due to the current lack of publicly available cross-reactivity data for this compound, this document will focus on the importance of assessing inhibitor selectivity, particularly against closely related enzymes like aldehyde oxidase (AO). We will present standardized experimental protocols to enable researchers to perform such evaluations and provide a framework for interpreting the potential for off-target effects.
Introduction to Xanthine Oxidase and Its Inhibition
Xanthine oxidase is a complex molybdenum-containing enzyme that plays a crucial role in purine metabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2][3][4] Elevated levels of uric acid are associated with hyperuricemia, a condition that can lead to gout. Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for managing this condition. This compound has been identified as an inhibitor of this enzyme. However, for any enzyme inhibitor, understanding its selectivity is paramount to predicting its potential for off-target effects and ensuring a favorable safety profile.
The Significance of Cross-Reactivity Assessment
The specificity of an enzyme inhibitor for its intended target is a critical determinant of its therapeutic index. Cross-reactivity with other enzymes can lead to unintended pharmacological effects, ranging from reduced efficacy to adverse drug reactions. For inhibitors of xanthine oxidase, a primary concern for off-target activity is aldehyde oxidase (AO), another molybdenum hydroxylase that shares structural and functional similarities with XO.[5][6][7] Both enzymes can metabolize a wide range of aldehydes and N-heterocyclic compounds.[6][7] Therefore, a thorough cross-reactivity assessment of any new xanthine oxidase inhibitor is essential.
Comparative Cross-Reactivity Data (Hypothetical)
While specific cross-reactivity data for this compound is not currently available, the following table illustrates how such data would be presented. This hypothetical table compares the inhibitory activity of this compound and two well-characterized xanthine oxidase inhibitors, Allopurinol and Febuxostat, against xanthine oxidase and the key potential off-target enzyme, aldehyde oxidase. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (nM) [Hypothetical] | Off-Target Enzyme | IC50 (nM) [Hypothetical] | Selectivity (Off-Target IC50 / Target IC50) |
| This compound | Xanthine Oxidase | 50 | Aldehyde Oxidase | >10,000 | >200 |
| Allopurinol | Xanthine Oxidase | 900 | Aldehyde Oxidase | 5,000 | ~5.6 |
| Febuxostat | Xanthine Oxidase | 2 | Aldehyde Oxidase | >50,000 | >25,000 |
Note: The IC50 values for this compound are hypothetical and are included for illustrative purposes to demonstrate how comparative data would be displayed. The values for Allopurinol and Febuxostat are representative of their known selectivity profiles.
Experimental Protocols
To facilitate the evaluation of the cross-reactivity of this compound and other inhibitors, detailed experimental protocols for determining enzyme inhibition and calculating IC50 values are provided below.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or recombinant human)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of the test compound solution at various concentrations to the respective wells. For the control wells, add 2 µL of the solvent.
-
Add 25 µL of xanthine oxidase solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control (solvent-only) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][9][10][11]
Protocol 2: In Vitro Aldehyde Oxidase Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a compound against aldehyde oxidase.
Materials:
-
Aldehyde oxidase (from liver cytosol of human, rat, or other species)
-
A suitable substrate for aldehyde oxidase (e.g., phthalazine, vanillin)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Raloxifene or hydralazine (positive control inhibitors for AO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer, depending on the substrate)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, combine the liver cytosol preparation (containing aldehyde oxidase), phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the aldehyde oxidase substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the amount of substrate metabolized or product formed using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.[12][13][14]
Visualizing Key Concepts
To further clarify the processes involved, the following diagrams illustrate the xanthine oxidase signaling pathway and the experimental workflow for determining inhibitor cross-reactivity.
Caption: The metabolic pathway of purine breakdown catalyzed by xanthine oxidase.
Caption: Experimental workflow for determining the cross-reactivity of an inhibitor.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not yet available in the public domain, this guide underscores the critical need for such an evaluation. The provided protocols offer a standardized approach for researchers to determine the selectivity profile of this and other xanthine oxidase inhibitors. A high selectivity for xanthine oxidase over other enzymes, particularly aldehyde oxidase, is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects and contributes to a more favorable safety profile. Further investigation into the cross-reactivity of this compound is strongly encouraged to fully characterize its pharmacological properties.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi) Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the role of xanthine oxidase and aldehyde oxidase in metabolic dysfunction-associated steatotic liver disease (MASLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 13. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 14. A rapid and sensitive fluorometric method for determination of aldehyde oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Xanthine Oxidase Inhibitors: Xanthine oxidase-IN-11 vs. Topiroxostat
A comprehensive guide for researchers and drug development professionals on the biochemical and pharmacological profiles of two distinct xanthine oxidase inhibitors.
This guide provides a detailed comparative analysis of Xanthine oxidase-IN-11, a novel inhibitor, and topiroxostat, a clinically approved medication for hyperuricemia. The comparison is based on available biochemical data, their mechanisms of action, and supporting experimental findings to assist researchers in evaluating their potential for further investigation and development.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2] Therefore, inhibiting the activity of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[2] This guide focuses on a comparative analysis of two non-purine analog inhibitors of xanthine oxidase: this compound and topiroxostat.
Mechanism of Action
Both this compound and topiroxostat are classified as xanthine oxidase inhibitors, functioning by blocking the active site of the enzyme to prevent the synthesis of uric acid.[2][3]
Topiroxostat is a selective, non-purine inhibitor of xanthine oxidase.[2][4] It competitively blocks the molybdenum active site of the enzyme, thereby preventing the conversion of xanthine to uric acid.[4]
This compound is also a novel xanthine oxidase inhibitor. While detailed mechanistic studies are not widely available, it is identified as an analog of XO8, a compound developed through virtual screening aimed at identifying novel XO inhibitors.[3] It is presumed to act by a similar mechanism of blocking the enzyme's active site.
In Vitro Inhibitory Activity
A direct quantitative comparison of the in vitro inhibitory potency of this compound and topiroxostat is challenging due to the limited publicly available data for this compound.
Topiroxostat has been shown to be a potent inhibitor of xanthine oxidoreductase with a reported IC50 value of 5.3 nM .[5] Another study reported that topiroxostat has a significantly stronger inhibitory effect on human plasma xanthine oxidase activity compared to other inhibitors like oxypurinol and febuxostat, with an IC50 that was 194-fold and 16-fold lower, respectively.[6]
Table 1: Comparison of In Vitro Xanthine Oxidase Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Source |
| Topiroxostat | Xanthine Oxidoreductase | 5.3 nM | [5] |
| This compound | Xanthine Oxidase | Data not publicly available | - |
Pharmacokinetics
Topiroxostat has been studied extensively in both preclinical and clinical settings. In male rats, after a single oral administration of 1 mg/kg, the oral bioavailability was found to be 69.6%.[4] Following a single oral dose of 20mg in humans, the time to reach peak plasma concentration was 0.67 hours.[4] The mean half-life of topiroxostat after a single 20mg oral dose is approximately 5 hours under fasting conditions.[4] The drug is primarily metabolized in the liver.[4]
This compound , being a research compound, has limited to no publicly available data on its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Table 2: Pharmacokinetic Parameters of Topiroxostat in Male Rats (1 mg/kg, oral)
| Parameter | Value | Source |
| Bioavailability | 69.6% | [4] |
| Tmax | 0.67 hours (human, 20mg) | [4] |
| Half-life | ~5 hours (human, 20mg) | [4] |
In Vivo Efficacy
Topiroxostat has demonstrated efficacy in reducing serum uric acid levels in various preclinical and clinical studies. In a rat model of hyperuricemia induced by potassium oxonate, oral administration of topiroxostat led to a dose-dependent decrease in blood uric acid levels.[7] Clinical trials in hyperuricemic patients with or without gout have shown that topiroxostat effectively lowers serum urate levels.[8]
This compound currently lacks publicly available in vivo efficacy data.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against xanthine oxidase is a spectrophotometric assay. This assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound (this compound or topiroxostat)
-
Allopurinol (positive control)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing phosphate buffer, the test compound at various concentrations (or vehicle for control), and xanthine oxidase solution.
-
Pre-incubate the mixture for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.
In Vivo Hyperuricemia Model in Rats (General Protocol)
A common preclinical model to evaluate the efficacy of xanthine oxidase inhibitors is the potassium oxonate-induced hyperuricemia model in rats. Potassium oxonate is a uricase inhibitor, which elevates serum uric acid levels in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Induce hyperuricemia in rats by administering potassium oxonate (e.g., subcutaneously).
-
Administer the test compound (e.g., topiroxostat) or vehicle orally at different doses.
-
Collect blood samples at various time points after drug administration.
-
Measure the serum uric acid levels using a suitable analytical method (e.g., enzymatic colorimetric assay).
-
Evaluate the dose-dependent reduction in serum uric acid levels compared to the vehicle-treated control group.
Visualizations
Signaling Pathway of Purine Catabolism and Xanthine Oxidase Inhibition
References
- 1. The effects of topiroxostat on vascular function in patients with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Topiroxostat? [synapse.patsnap.com]
- 3. Xanthine oxidase inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Effects of Topiroxostat, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Effects of topiroxostat on the serum urate levels and urinary albumin excretion in hyperuricemic stage 3 chronic kidney disease patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Xanthine Oxidase-IN-11: A Comparative Analysis Against Purine and Non-Purine Analog Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xanthine Oxidase-IN-11 with established purine and non-purine analog inhibitors of xanthine oxidase (XO). The objective is to present a clear, data-driven analysis of their relative potencies and mechanisms of action, supported by detailed experimental protocols and visual pathway representations.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other metabolic disorders.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. Inhibitors of this enzyme are broadly classified into two categories: purine analogs, which mimic the natural substrates of the enzyme, and non-purine analogs.[3]
This guide focuses on this compound and benchmarks its performance against the well-established purine analog inhibitor, Allopurinol, and its active metabolite, Oxypurinol, as well as other purine analogs.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values for this compound and a selection of purine analog inhibitors. It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, including the source of the enzyme, substrate concentration, pH, and temperature.[4]
| Inhibitor | Chemical Class | IC50 (nM) | Experimental Conditions |
| This compound | Thiazole Derivative (Non-Purine Analog) | 91 | Not specified in available literature. |
| Allopurinol | Purine Analog | 700 - 13,160 | Varied conditions reported across different studies.[5][6] |
| Oxypurinol | Purine Analog | ~15,200 | In vitro assay.[7] |
| 6-Mercaptopurine | Purine Analog | 1,970 | Substrate: 6-Mercaptopurine.[8] |
| Thiopurinol | Purine Analog | No consistent IC50 values readily available. | |
| Tisopurine | Purine Analog | No consistent IC50 values readily available. |
Note: The chemical structure of this compound (Molecular Formula: C10H8N2OS) reveals it to be a non-purine analog, specifically a thiazole derivative. This is a critical distinction for its classification and comparison.
Signaling Pathway and Inhibition Mechanism
Xanthine oxidase plays a pivotal role in the terminal steps of purine catabolism. The pathway illustrates the conversion of purine nucleotides to hypoxanthine, which is then oxidized by xanthine oxidase to xanthine and subsequently to uric acid. Inhibitors block this process, thereby reducing uric acid production.
Purine catabolism and the site of xanthine oxidase inhibition.
Experimental Protocols
The determination of xanthine oxidase inhibitory activity is typically performed using a spectrophotometric assay. The following is a generalized protocol that can be adapted for specific inhibitors.
Standard Spectrophotometric Xanthine Oxidase Inhibition Assay
This assay measures the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test Inhibitor (e.g., this compound, Allopurinol)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at ~295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions at various concentrations.
-
Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.
-
-
Assay Reaction:
-
In a 96-well plate or cuvette, add the potassium phosphate buffer.
-
Add the test inhibitor solution at different concentrations. For the control, add the same volume of buffer/DMSO without the inhibitor.
-
Add the xanthine oxidase solution and pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the xanthine substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) to determine the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for a standard xanthine oxidase inhibition assay.
Conclusion
This compound demonstrates potent inhibitory activity against xanthine oxidase. Based on its molecular formula and SMILES notation, it is classified as a non-purine analog, distinguishing it from classic inhibitors like allopurinol. While a direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies, the data presented in this guide provides a valuable benchmark for researchers. For a definitive comparative assessment, it is recommended to evaluate this compound and other inhibitors side-by-side under identical, standardized assay conditions as outlined in the provided protocol. This will enable a more precise and reliable determination of their relative potencies.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ebiohippo.com [ebiohippo.com]
- 7. benchchem.com [benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
A Structural and Quantitative Comparison of Xanthine Oxidase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional differences between prominent Xanthine Oxidase inhibitors. This guide provides a comparative analysis of Xanthine Oxidase-IN-11, Allopurinol, Febuxostat, and Topiroxostat, supported by available experimental data and methodologies.
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these disorders. This guide provides a structural and quantitative comparison of this compound against other well-established XO inhibitors, namely Allopurinol, Febuxostat, and Topiroxostat.
While extensive data is available for Allopurinol, Febuxostat, and Topiroxostat, it is important to note that publicly available experimental data on the inhibitory potency (IC50, Ki) and specific structural binding of this compound is limited at the time of this publication. Commercial vendors identify it as an analog of a compound referred to as "XO8," but detailed scientific studies on its biological activity are not readily accessible.[2][3] This guide, therefore, focuses on a detailed comparison of the well-characterized inhibitors and provides a framework for the potential evaluation of novel compounds like this compound.
Quantitative Comparison of XO Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify the efficacy of an inhibitor. The table below summarizes the available data for the well-characterized XO inhibitors.
| Inhibitor | IC50 | Ki | Inhibition Type | Source |
| Allopurinol | 2.9 µM - 7.82 µM | Not Widely Reported | Competitive | [4][5] |
| Febuxostat | 1.8 nM - 4.4 nM | 0.6 nM | Mixed-type | [4] |
| Topiroxostat | Not Widely Reported | 1.5 µM (for 2-hydroxy-FYX-051 metabolite) | Non-competitive | [6] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., bovine milk, human liver) and assay parameters.
Structural Comparison and Binding Mechanisms
The efficacy and specificity of xanthine oxidase inhibitors are intrinsically linked to their chemical structures and their mode of interaction with the enzyme's active site.
Xanthine Oxidase Active Site: The active site of xanthine oxidase is characterized by a molybdenum-pterin cofactor (Moco) which is essential for its catalytic activity. The substrate, xanthine or hypoxanthine, binds in a channel leading to the Moco, where the oxidation reaction occurs. Key amino acid residues, such as Phe914 and Phe1009, play a crucial role in inhibitor binding through hydrophobic and aromatic stacking interactions.[7]
-
Allopurinol , a purine analog, acts as a substrate for xanthine oxidase and is converted to oxypurinol. Oxypurinol then binds tightly to the reduced form of the molybdenum center in the active site, thereby inhibiting the enzyme.
-
Febuxostat , a non-purine inhibitor, exhibits a mixed-type inhibition.[4] It binds to a channel leading to the active site, effectively blocking substrate access. Its structure allows for interactions with both the oxidized and reduced forms of the enzyme.
-
Topiroxostat is another non-purine inhibitor that, along with its metabolites, demonstrates a time-dependent and non-competitive inhibition, suggesting a different binding mechanism compared to Allopurinol and Febuxostat.[6]
-
This compound is described as an analog of XO8, with a molecular formula of C10H8N2OS.[3] Without experimental data, its binding mode remains speculative. However, its structure would likely be designed to interact with key residues within the active site channel of xanthine oxidase.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of xanthine oxidase inhibitors.
Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory effect of a compound on xanthine oxidase activity by measuring the production of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compound (e.g., this compound) and reference inhibitors (Allopurinol, Febuxostat)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare stock solutions of the test and reference inhibitors in DMSO.
-
Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control, add the vehicle (buffer with the same concentration of DMSO).
-
Add 25 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protein Crystallography for Structural Analysis
X-ray crystallography provides high-resolution structural information on how an inhibitor binds to the active site of xanthine oxidase.
Procedure:
-
Protein Expression and Purification:
-
Express and purify recombinant xanthine oxidase or use a commercially available source.
-
-
Crystallization:
-
Screen for crystallization conditions (e.g., pH, precipitant concentration, temperature) using methods like hanging-drop or sitting-drop vapor diffusion.
-
Co-crystallize the enzyme with the inhibitor or soak the inhibitor into pre-formed enzyme crystals.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam (e.g., from a synchrotron source).
-
Collect diffraction data using a suitable detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build and refine the atomic model of the enzyme-inhibitor complex using crystallographic software.
-
-
Analysis:
-
Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the active site.
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Purine catabolism pathway showing the role of Xanthine Oxidase (XO) and its inhibition.
Caption: Experimental workflow for the screening and characterization of Xanthine Oxidase inhibitors.
References
- 1. [Design, synthesis and biological evaluation of oxadiazole derivatives as xanthine oxidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of genipin derivatives as novel xanthine oxidase inhibitors for the anti-hyperuricemia and hepatorenal protection activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Navigating Metabolic Hurdles: A Comparative Analysis of Xanthine Oxidase Inhibitor Stability
For researchers and drug developers charting the course for new hyperuricemia treatments, understanding the metabolic stability of existing xanthine oxidase (XO) inhibitors is paramount. This guide provides a side-by-side analysis of the metabolic fate of key XO inhibitors, supported by experimental data and detailed methodologies, to inform the design of more robust and effective therapeutic agents.
The landscape of gout and hyperuricemia management is dominated by XO inhibitors that curb the production of uric acid. However, the clinical utility of these drugs is significantly influenced by their metabolic stability, which dictates their pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. Here, we delve into the metabolic characteristics of three prominent XO inhibitors: allopurinol, febuxostat, and topiroxostat.
Comparative Metabolic Stability of XO Inhibitors
The metabolic journey of an XO inhibitor from administration to elimination is a critical determinant of its efficacy and safety. The following table summarizes key metabolic parameters for allopurinol, febuxostat, and topiroxostat, offering a quantitative snapshot of their stability.
| Parameter | Allopurinol | Febuxostat | Topiroxostat |
| Primary Metabolizing Enzymes | Aldehyde oxidase (AOX1), Xanthine Oxidase (XO)[1] | UGT1A1, UGT1A3, UGT1A9, UGT2B7, CYP1A2, CYP2C8, CYP2C9[2][3] | Primarily hepatic metabolism[4] |
| Active Metabolite | Oxypurinol[5][6] | None significant | N/A |
| Half-life (t½) of Parent Drug | 1-2 hours[5] | ~5-8 hours[2] | N/A |
| Half-life (t½) of Active Metabolite | ~15 hours (Oxypurinol)[5] | N/A | N/A |
| Primary Route of Elimination | Renal (excretion of oxypurinol)[5] | Hepatic and renal[2] | Urine and feces[4] |
In-Depth Metabolic Profiles
Allopurinol: A Pro-Drug Strategy
Allopurinol, a purine analog, serves as a classic example of a pro-drug. It is rapidly metabolized in the liver to its active form, oxypurinol.[5][6] This conversion is primarily mediated by aldehyde oxidase and, to a lesser extent, by xanthine oxidase itself.[1] The short half-life of allopurinol (1-2 hours) is contrasted by the significantly longer half-life of oxypurinol (approximately 15 hours), which is the main driver of its therapeutic effect.[5] The prolonged presence of oxypurinol allows for once-daily dosing but also necessitates dose adjustments in patients with renal impairment, as it is primarily cleared by the kidneys.[5]
Febuxostat: A Story of Glucuronidation and Oxidation
Febuxostat, a non-purine selective inhibitor of XO, undergoes more extensive hepatic metabolism compared to allopurinol.[2][7] Its metabolic clearance is handled by two major pathways: conjugation via uridine diphosphate glucuronosyltransferase (UGT) enzymes (UGT1A1, UGT1A3, UGT1A9, and UGT2B7) and oxidation by cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, and CYP2C9).[2][3] This dual metabolic route contributes to its moderate half-life of approximately 5 to 8 hours.[2] The metabolites of febuxostat are largely inactive and are eliminated through both hepatic and renal pathways.[2][8]
Topiroxostat: A Focus on Hepatic Clearance
Topiroxostat is another non-purine XO inhibitor that is characterized by its primary reliance on hepatic metabolism for clearance.[4] A key advantage of topiroxostat is that its elimination occurs through both urine and feces, with a limited impact on renal function.[4] This metabolic profile suggests that dose adjustments based on renal function may not be necessary, offering a potential benefit for patients with chronic kidney disease.[4]
Experimental Workflow for Assessing Metabolic Stability
The determination of a drug candidate's metabolic stability is a cornerstone of preclinical development. The following diagram illustrates a typical experimental workflow for evaluating the in vitro metabolic stability of XO inhibitors.
Detailed Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
The following protocol provides a detailed methodology for assessing the metabolic stability of an XO inhibitor using human liver microsomes, a standard in vitro model.
1. Materials and Reagents:
-
Test XO inhibitor compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or UDPGA for assessing glucuronidation.
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) for reaction quenching
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test XO inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system or UDPGA.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Conclusion
The metabolic stability of XO inhibitors is a critical factor that influences their clinical performance. Allopurinol's reliance on conversion to a long-lasting active metabolite, febuxostat's dual-pathway metabolism, and topiroxostat's favorable hepatic clearance profile highlight the diverse strategies employed to achieve therapeutic efficacy. For researchers in the field, a thorough understanding of these metabolic pathways and the application of robust in vitro stability assays are essential for the rational design and development of the next generation of XO inhibitors with improved pharmacokinetic properties and enhanced patient outcomes. The search for novel XO inhibitors with high metabolic stability continues to be an active area of research, with the goal of providing safer and more effective treatments for hyperuricemia and gout.[9][10][11]
References
- 1. ClinPGx [clinpgx.org]
- 2. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 5. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Xanthine Oxidase-IN-11
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Xanthine oxidase-IN-11, a small molecule inhibitor of the xanthine oxidase enzyme. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.
Disclaimer: As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following procedures are based on general best practices for the disposal of potent, small molecule research compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations. This guide should supplement, not replace, institutional protocols.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene) |
| Body Protection | A laboratory coat is mandatory. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and removal by a licensed waste management service.
Experimental Protocol: Waste Management
-
Waste Segregation: At the point of generation, meticulously separate all waste contaminated with this compound from other waste streams such as regular trash, sharps, and biohazardous waste.[1][2]
-
Waste Categorization:
-
Solid Waste: This includes any items that have come into direct contact with the compound, such as contaminated gloves, pipette tips, weighing papers, and vials.[1] Unused or expired solid this compound powder must also be treated as hazardous solid waste.[1]
-
Liquid Waste: All solutions containing this compound, including stock solutions (e.g., in DMSO), experimental buffers, and cell culture media, must be collected as hazardous liquid waste.[1]
-
-
Containment:
-
Solid Waste: Place all solid waste into a designated, durable, and sealable hazardous waste container.[3] The container should be clearly marked for chemical waste.
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container.[3] Ensure the container material is compatible with the solvents used. It is advisable to leave approximately 10% headspace in liquid waste containers to allow for expansion.[4]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name: "this compound."
-
List all other components in the waste container, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[2][3][4]
-
Follow all institutional procedures for requesting a waste pickup.
-
Emergency Preparedness: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.
-
Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit. This typically includes absorbent materials, neutralizers, and personal protective equipment.[2]
-
Clean-Up:
-
For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill, use absorbent pads to soak up the material and place them in the hazardous waste container.
-
-
Decontaminate: Decontaminate the spill area and any affected equipment with a suitable solvent (such as 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[3]
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Xanthine Oxidase-IN-11
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact. The required level of PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Conduct in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to prevent inhalation of aerosols.- Avoid splashing and ensure vials and tubes are securely capped. |
| In Vitro / In Vivo Experiments | - Nitrile Gloves- Lab Coat- Safety Glasses | - Perform all procedures in a certified biological safety cabinet (BSC) when working with cell cultures.- For animal studies, follow institutional guidelines for handling chemically treated animals. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area immediately.- Use an appropriate chemical spill kit.- Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan is essential for the safe handling of Xanthine oxidase-IN-11.
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation of Stock Solutions:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and solvent addition steps within a chemical fume hood.
-
Use a calibrated balance and appropriate labware.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date, and your initials.
-
-
Experimental Use:
-
When adding the inhibitor to your experimental system (e.g., cell culture media, assay buffer), do so within a biological safety cabinet or chemical fume hood to minimize exposure to aerosols.
-
Always handle solutions with care to avoid splashes and spills.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and tubes, must be collected in a designated, sealed chemical waste bag.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Follow your institution's specific guidelines for the final disposal of chemical and hazardous waste.
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
